Technical Documentation Center

N-(Oxetan-3-yl)piperidin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(Oxetan-3-yl)piperidin-4-amine
  • CAS: 1349716-31-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure Analysis of N-(Oxetan-3-yl)piperidin-4-amine

Part 1: Executive Summary & Structural Architecture The Molecule at a Glance N-(Oxetan-3-yl)piperidin-4-amine (systematically 1-(oxetan-3-yl)piperidin-4-amine ) is a high-value heterocyclic building block used extensivel...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Architecture

The Molecule at a Glance

N-(Oxetan-3-yl)piperidin-4-amine (systematically 1-(oxetan-3-yl)piperidin-4-amine ) is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD) and lead optimization.[1] It serves as a strategic tool to modulate lipophilicity (LogD) and metabolic stability without altering the steric footprint significantly compared to gem-dimethyl or cyclobutyl analogues.

Critical Nomenclature Note: While commercial vendors frequently list this compound as N-(Oxetan-3-yl)piperidin-4-amine, the chemical structure corresponding to CAS 1228948-07-9 features the oxetane ring attached to the piperidine nitrogen (N1) , leaving the primary amine at position 4 free for further derivatization. This guide focuses on this specific regioisomer.

Bioisosteric Significance

The oxetane ring functions as a "polar stealth" group. Unlike a cyclobutane or gem-dimethyl group, the oxetane oxygen acts as a hydrogen bond acceptor and inductively withdraws electron density from the adjacent nitrogen (N1).

  • Lipophilicity: The oxetane ring lowers LogP by ~1.0 unit compared to a gem-dimethyl group.

  • Basicity Modulation: The electron-withdrawing nature of the oxetane ring reduces the pKa of the N1-piperidine nitrogen (typically to ~6.0–6.5), preventing it from being protonated at physiological pH, while the distal primary amine (N4) retains high basicity (pKa ~10.5).

  • Metabolic Stability: The 3-substituted oxetane is generally resistant to P450-mediated oxidative metabolism, blocking the N-dealkylation liability common in N-methyl or N-ethyl piperidines.

Part 2: Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to accurate structural analysis, as it dictates the impurity profile. The standard route involves the reductive amination of oxetan-3-one with piperidin-4-amine (often Boc-protected at the primary amine, followed by deprotection).

Synthesis & Impurity Workflow

The following diagram outlines the synthesis logic and potential critical impurities (e.g., bis-alkylation or ring-opening).

SynthesisWorkflow Reactants Oxetan-3-one + 4-Boc-aminopiperidine Intermediate Imine/Iminium Species Reactants->Intermediate Crude Protected Intermediate (N-Boc) Intermediate->Crude + RedAgent Impurity2 Impurity B: Bis-alkylation (Trace) Intermediate->Impurity2 Stoichiometry Error RedAgent NaBH(OAc)3 (Reductive Amination) Product 1-(Oxetan-3-yl) piperidin-4-amine Crude->Product + Deprotection Deprotection Acid Deprotection (TFA or HCl) Impurity1 Impurity A: Ring-Opened Diol (Acid Hydrolysis) Deprotection->Impurity1 Excess Acid/Heat

Figure 1: Synthesis pathway highlighting the critical risk of acid-catalyzed ring opening (Impurity A) during deprotection.

Part 3: Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Strategy

The oxetane ring provides a diagnostic "butterfly" signature in 1H NMR. Due to the ring puckering, the protons on the 2 and 4 positions of the oxetane are magnetically non-equivalent if the substitution at position 3 creates a chiral environment or slow conformational flipping, though in this achiral molecule, they typically appear as a set of coupled multiplets.

Protocol:

  • Solvent: DMSO-d6 (preferred for salt forms) or CDCl3 (for free base).

  • Concentration: 5-10 mg/mL.

  • Key Signals: Look for the oxetane protons between 4.4 and 4.7 ppm.

Table 1: Diagnostic NMR Assignment (Free Base in CDCl3)
PositionAtom Type1H Shift (ppm)Multiplicity13C Shift (ppm)Diagnostic Notes
Oxetane-2,4 CH2 (O-CH2)4.55 – 4.65Multiplet (t/dd)~75.0Critical: Distinctive downfield shift due to oxygen. Often appears as two sets of triplets or a broad multiplet.
Oxetane-3 CH (Methine)3.40 – 3.55Pentet/Multiplet~58.0Bridgehead carbon connecting to piperidine N.
Piperidine-2,6 CH2 (N-CH2)2.60 – 2.80Broad Multiplet~50.0Upfield from typical N-alkyl due to oxetane inductive effect.
Piperidine-4 CH (NH2-CH)2.65 – 2.75Multiplet~48.0Alpha to primary amine.
Piperidine-3,5 CH21.30 – 1.80Multiplet~35.0Ring methylene envelope.
Mass Spectrometry (MS) Fragmentation

The fragmentation pattern is dominated by the stability of the piperidine ring and the fragility of the strained oxetane.

Method: ESI-MS (Positive Mode).

  • [M+H]+: 157.13 m/z (Calc. for C8H16N2O).[1]

  • Fragment A (Loss of Oxetane): m/z ~101 (Piperidin-4-amine cation). This occurs via cleavage of the N-Oxetane bond.

  • Fragment B (Ring Opening): m/z ~175 (Hydration product, if aqueous acid was used in mobile phase). Note: If you see M+19 (175 m/z) in your LCMS, it is likely the ring-opened diol impurity, not a hydration adduct in the source.

Part 4: Physicochemical Stability & Handling

Acid Sensitivity Protocol (The "Oxetane Risk")

While 3-aminooxetanes are kinetically stable, they are thermodynamically primed for ring opening.

  • Risk: Exposure to strong aqueous acids (HCl, H2SO4) or Lewis acids (AlCl3) can open the ring to form the 1,3-diol.

  • Validation Experiment: Dissolve 1 mg in 1M HCl. Monitor via LCMS at T=0, 1h, and 24h.

    • Pass Criteria: >98% parent remaining at 1h.

    • Fail Criteria: Appearance of peak at [M+18] (m/z 175).

Basicity and Salt Selection

The molecule contains two basic centers.

  • Primary Amine (C4): High basicity (pKa ~10.5).

  • Tertiary Amine (N1-Oxetane): Low basicity (pKa ~6.2).

Implication: When forming salts (e.g., Oxalate or 2HCl), the primary amine protonates first. The dihydrochloride salt (CAS 1363405-09-7) is hygroscopic and acidic; the oxalate salt (CAS 1523571-88-1) is often preferred for better crystallinity and shelf stability.

Part 5: Analytical Decision Tree

Use this logic flow to confirm the structure and rule out regioisomers (e.g., oxetane on the wrong nitrogen).

AnalysisLogic Start Unknown Sample (White Solid) MS_Check LC-MS Analysis [M+H]+ = 157? Start->MS_Check NMR_Check 1H NMR (DMSO-d6) MS_Check->NMR_Check Yes Degraded REJECT: Ring-Opened Diol MS_Check->Degraded Mass = 175 IsomerCheck Check 4.4-4.7 ppm Region NMR_Check->IsomerCheck PrimaryAmine D2O Shake Test: Loss of 2H signal? IsomerCheck->PrimaryAmine Signals Present WrongIsomer REJECT: N-(Oxetan-3-yl) (Exocyclic sub.) IsomerCheck->WrongIsomer Signals Absent/Shifted Confirmed CONFIRMED: 1-(Oxetan-3-yl) piperidin-4-amine PrimaryAmine->Confirmed Yes (NH2 present) PrimaryAmine->WrongIsomer No (NH present)

Figure 2: Analytical decision matrix for structural confirmation.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • PubChem Compound Summary. (2023). 1-(Oxetan-3-yl)piperidin-4-amine.[1][2] National Center for Biotechnology Information. Link

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews, 116(19), 12150–12233. Link

Sources

Exploratory

N-(Oxetan-3-yl)piperidin-4-amine: A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the relentless pursuit of novel therapeutics with optimized pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly turning to innovative building blocks that offer nuanced control over molecular properties. Among these, N-(Oxetan-3-yl)piperidin-4-amine has emerged as a powerful and versatile scaffold. This guide provides an in-depth technical exploration of this building block, elucidating the scientific rationale behind its application, its impact on key drug-like properties, and practical methodologies for its synthesis and incorporation into drug discovery pipelines. We will delve into the strategic advantages conferred by the unique combination of the piperidine and oxetane moieties, supported by case studies and detailed experimental protocols, to empower researchers in their quest for the next generation of medicines.

The Rationale: Why N-(Oxetan-3-yl)piperidin-4-amine?

The strategic utility of N-(Oxetan-3-yl)piperidin-4-amine lies in the synergistic interplay between its two core components: the established piperidine scaffold and the increasingly sought-after oxetane ring. Piperidine derivatives are a cornerstone of medicinal chemistry, present in a vast number of approved drugs and clinical candidates, offering a versatile, saturated heterocyclic core.[1] The introduction of the N-oxetanyl group, however, provides a sophisticated tool for fine-tuning the physicochemical properties of the parent molecule.

The oxetane ring is a compact, polar, and three-dimensional motif that can significantly influence a compound's aqueous solubility, lipophilicity, metabolic stability, and basicity.[2][3] Its incorporation is a deliberate strategy to mitigate common liabilities encountered in drug development, such as poor solubility, rapid metabolism, and off-target effects related to high basicity.

Key Physicochemical Impacts:
  • Basicity Attenuation: The electron-withdrawing nature of the oxetane's oxygen atom reduces the pKa of the adjacent piperidine nitrogen.[2][3] This modulation of basicity is crucial for optimizing pharmacokinetic profiles, as highly basic compounds can exhibit undesirable properties such as increased potential for hERG inhibition and non-specific binding.

  • Solubility Enhancement: The polar nature of the oxetane ring can lead to a significant improvement in aqueous solubility compared to more lipophilic substituents.[2] This is a critical parameter for achieving adequate drug exposure and bioavailability.

  • Metabolic Stability: The oxetane moiety can serve as a metabolically stable bioisostere for more labile groups, potentially blocking sites of oxidative metabolism and prolonging the half-life of a drug candidate.[2][4]

  • Improved CNS Penetration: The combination of the piperidine and oxetane rings can enhance blood-brain barrier penetration, making this building block particularly valuable for the development of central nervous system (CNS) agents.[4]

Physicochemical Properties at a Glance

To provide a clear, quantitative understanding of the building block, the following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₁₆N₂OPubChem
Molecular Weight 156.23 g/mol PubChem
XLogP3-AA (Predicted) 0.4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem

Synthesis of N-(Oxetan-3-yl)piperidin-4-amine: A Validated Protocol

The most common and efficient method for the synthesis of N-(Oxetan-3-yl)piperidin-4-amine is through the reductive amination of oxetan-3-one with a suitable piperidin-4-amine derivative. This approach is highly reliable and scalable, making it suitable for both discovery and development campaigns.

Diagram of the Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products Oxetan-3-one Oxetan-3-one Reductive Amination Reductive Amination Oxetan-3-one->Reductive Amination tert-butyl piperidin-4-ylcarbamate tert-butyl piperidin-4-ylcarbamate tert-butyl piperidin-4-ylcarbamate->Reductive Amination tert-butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate tert-butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate Reductive Amination->tert-butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate Sodium triacetoxyborohydride Deprotection Deprotection N-(Oxetan-3-yl)piperidin-4-amine N-(Oxetan-3-yl)piperidin-4-amine Deprotection->N-(Oxetan-3-yl)piperidin-4-amine Trifluoroacetic acid or HCl tert-butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate->Deprotection

Caption: Synthetic workflow for N-(Oxetan-3-yl)piperidin-4-amine.

Step-by-Step Experimental Protocol:

Step 1: Reductive Amination

  • To a stirred solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and oxetan-3-one (1.1 eq) in dichloromethane (DCM) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection

  • Dissolve the purified tert-butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (excess) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as the corresponding salt (TFA or HCl salt).

  • Filter the solid, wash with diethyl ether, and dry under vacuum to afford N-(Oxetan-3-yl)piperidin-4-amine as a salt. The free base can be obtained by neutralization with a suitable base.

Applications in Medicinal Chemistry: Case Studies

The strategic incorporation of the N-(Oxetan-3-yl)piperidin-4-amine building block has proven beneficial in various therapeutic areas, most notably in the development of kinase inhibitors and central nervous system (CNS) agents.[4]

Case Study 1: Kinase Inhibitors

In the design of selective kinase inhibitors, achieving a balance of potency, selectivity, and favorable pharmacokinetic properties is paramount. The N-(Oxetan-3-yl)piperidin-4-amine moiety is often employed as a solubilizing group that can also form key hydrogen bond interactions within the kinase active site.

Logical Relationship Diagram:

G cluster_properties Property Enhancements Core_Scaffold Kinase Inhibitor Core Scaffold Building_Block N-(Oxetan-3-yl)piperidin-4-amine Core_Scaffold->Building_Block Coupling Improved_Properties Improved Properties Building_Block->Improved_Properties Contributes to Solubility Solubility Improved_Properties->Solubility Metabolic_Stability Metabolic_Stability Improved_Properties->Metabolic_Stability Reduced_Basicity Reduced_Basicity Improved_Properties->Reduced_Basicity Target_Engagement Target_Engagement Improved_Properties->Target_Engagement

Caption: Impact of the building block on kinase inhibitor properties.

By replacing a more traditional solubilizing group, such as a morpholine or a simple piperidine, with N-(Oxetan-3-yl)piperidin-4-amine, medicinal chemists can often achieve a multi-parameter optimization. The oxetane's ability to act as a hydrogen bond acceptor can enhance binding affinity, while its influence on pKa and solubility can lead to a more favorable overall drug-like profile.

Case Study 2: Central Nervous System (CNS) Agents

For drugs targeting the CNS, the ability to cross the blood-brain barrier (BBB) is a critical design consideration. The physicochemical properties of N-(Oxetan-3-yl)piperidin-4-amine make it an attractive building block for this purpose.[4] Its moderate lipophilicity, coupled with its hydrogen bonding potential, can facilitate passive diffusion across the BBB.

Workflow for CNS Drug Candidate Optimization:

G Lead_Compound Initial Lead Compound (Poor BBB Penetration) Incorporate_Building_Block Incorporate N-(Oxetan-3-yl)piperidin-4-amine Lead_Compound->Incorporate_Building_Block Optimized_Candidate Optimized Candidate (Improved CNS Exposure) Incorporate_Building_Block->Optimized_Candidate

Caption: Optimization of a CNS drug candidate.

The reduction in basicity afforded by the oxetane can also be advantageous for CNS drugs, as it may reduce the potential for interactions with various CNS receptors and ion channels that can lead to off-target effects.

Conclusion and Future Perspectives

N-(Oxetan-3-yl)piperidin-4-amine is more than just another building block; it is a strategic tool for medicinal chemists to address some of the most pressing challenges in drug discovery. Its ability to concurrently modulate multiple physicochemical properties in a predictable manner makes it an invaluable asset in the optimization of lead compounds. As the demand for drugs with increasingly sophisticated and tailored properties continues to grow, the judicious application of building blocks like N-(Oxetan-3-yl)piperidin-4-amine will undoubtedly play a pivotal role in the successful development of future therapeutics. The continued exploration of its utility in diverse therapeutic areas is a promising avenue for innovation in medicinal chemistry.

References

  • MySkinRecipes. (n.d.). 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride. Retrieved from [Link]

  • MDPI. (2017, October 3). Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.
  • PubMed. (2019, October 1). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • Google Patents. (n.d.). US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives.
  • PubChemLite. (n.d.). 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride (C8H16N2O). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)-1,3, 4-Oxadiazol-2-Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • PubMed. (2024, August 22). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • PubMed. (2023, June 2). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]

  • MDPI. (2025, February 7). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine derivatives as potential drugs for Alzheimer disease therapy.... Retrieved from [Link]

  • Bentham Science. (2022, February 25). Nanomedicine and Nano Formulations for Neurodegenerative Diseases. Retrieved from [Link]

  • Google Patents. (n.d.). US20160120868A1 - (10) Pub. No.: US 2016/0120868 A1.
  • PubMed Central (PMC). (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

Foundational

Executive Summary: The "Oxetane Switch" in Medicinal Chemistry

Role of Oxetane Moieties in Piperidine-Based Drug Discovery In modern drug discovery, the piperidine ring is a privileged scaffold, yet it often suffers from high lipophilicity and metabolic liability at the - and -posit...

Author: BenchChem Technical Support Team. Date: February 2026

Role of Oxetane Moieties in Piperidine-Based Drug Discovery

In modern drug discovery, the piperidine ring is a privileged scaffold, yet it often suffers from high lipophilicity and metabolic liability at the


- and 

-positions. The strategic incorporation of oxetane moieties—specifically the spiro[oxetane-3,4'-piperidine] (2-oxa-7-azaspiro[3.5]nonane) architecture—has emerged as a high-impact tactic to modulate these properties. This guide details the physicochemical rationale, synthetic pathways, and metabolic advantages of this "oxetane switch," providing a roadmap for optimizing lead compounds.

Physicochemical Impact: The Power of the 4-Membered Ring[1]

The oxetane ring is not merely a steric spacer; it is an electronic modulator. When spiro-fused to a piperidine, it exerts a profound influence on the entire molecule's behavior.

Basicity Modulation (pKa Reduction)

The high basicity of the piperidine nitrogen (


) often leads to lysosomal trapping, hERG channel inhibition, and poor membrane permeability (low 

).
  • Mechanism: The oxetane oxygen is electron-withdrawing. Through the spiro-linkage, it exerts a through-bond inductive effect (

    
    ), pulling electron density away from the piperidine nitrogen.
    
  • Result: This typically lowers the conjugate acid

    
     by 2–4 log units  compared to the parent piperidine or gem-dimethyl analog.
    
Lipophilicity and Solubility (LogD & LogS)

Replacing a gem-dimethyl group with an oxetane is a "liponeutral" to "lipophilicity-lowering" modification.

  • LogD: The oxetane lowers LogD significantly (often

    
     to 
    
    
    
    ) due to the exposed oxygen lone pairs, which act as hydrogen bond acceptors (HBA).
  • Solubility: The reduction in crystal lattice energy (due to the puckered ring) combined with increased polarity leads to dramatic solubility improvements (often >10-fold).

Comparative Metrics Table
PropertyPiperidine (Parent) 4,4-Dimethylpiperidine Spiro[oxetane-3,4'-piperidine] Impact
Basicity (

)
~11.0~11.0~6.5 – 7.5 Reduced hERG risk / Improved Efflux
Lipophilicity (cLogP) 0.81.50.5 Lower metabolic clearance
H-Bond Acceptors 1 (N)1 (N)2 (N, O) Improved solubility
Metabolic Liability High (C4 oxidation)Mod (Methyl oxidation)Low Blocks soft spots

Structural & Conformational Analysis

The spiro-oxetane motif locks the piperidine ring into a specific chair conformation, rigidly directing substituents at the nitrogen.

OxetaneConformation Piperidine Piperidine Core (Flexible Chair) GemDimethyl Gem-Dimethyl (Steric Bulk Only) Piperidine->GemDimethyl Methylation SpiroOxetane Spiro-Oxetane (Electronic + Steric) GemDimethyl->SpiroOxetane Bioisosteric Switch Effect1 Blocks C4 Metabolism (Prevents hydroxylation) SpiroOxetane->Effect1 Effect2 Inductive Effect (-I) (Lowers N-pKa) SpiroOxetane->Effect2 Effect3 Dipole Orientation (Solvation Shell) SpiroOxetane->Effect3

Figure 1: The "Oxetane Switch" logic flow, highlighting the transition from steric blocking to electronic modulation.

Experimental Protocols: Synthesis of Spiro[oxetane-3,4'-piperidine]

Objective: Synthesis of tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (The key building block). Methodology: The "Malonate-Diol Cyclization" Route. This is the most scalable and robust method, avoiding the instability of intermediate epoxides or complex carbenoid chemistry.

Step 1: Construction of the Piperidine Core
  • Reagents: Diethyl malonate (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.0 eq),

    
     (3.0 eq), DMF.
    
  • Procedure:

    • Suspend bis(2-chloroethyl)amine and base in DMF. Heat to 80°C.

    • Slowly add diethyl malonate.

    • After cyclization (monitor by LCMS), protect the nitrogen with

      
      .
      
    • Yield: ~60-70% of N-Boc-diethyl piperidine-4,4-dicarboxylate.

Step 2: Reduction to the 1,3-Diol
  • Reagents:

    
     (2.5 eq), THF (anhydrous).
    
  • Procedure:

    • Cool THF solution of diester to 0°C.

    • Add

      
       portion-wise (Exothermic!).
      
    • Warm to RT and reflux for 2h.

    • Fieser quench (Water/15% NaOH/Water). Filter salts.

    • Product: N-Boc-4,4-bis(hydroxymethyl)piperidine.

Step 3: Cyclization to Spiro-Oxetane

This is the critical step. 3,3-disubstituted oxetanes are formed via intramolecular displacement of a sulfonate ester.

  • Reagents: n-Butyllithium (1.1 eq) or NaH, Tosyl chloride (1.0 eq), then n-BuLi (1.1 eq) again. (Alternatively: Triflic anhydride route).

  • Optimized Protocol (The "One-Pot" Sulfonate Method):

    • Dissolve diol in THF at -78°C.

    • Add n-BuLi (1.0 eq) to deprotonate one alcohol.

    • Add TsCl (1.0 eq) to form the mono-tosylate.

    • Add n-BuLi (1.1 eq) to deprotonate the second alcohol.

    • Warm to 60°C. The alkoxide displaces the tosylate to close the 4-membered ring.

  • Validation:

    • NMR: Look for the diagnostic oxetane

      
       singlet/doublet at 
      
      
      
      ppm.
    • Stability: The product is stable to standard aqueous workup but sensitive to strong Lewis acids.

SynthesisRoute Start Diethyl Malonate + Bis(2-chloroethyl)amine Step1 1. Cyclization (K2CO3) 2. Boc-Protection Start->Step1 Inter1 N-Boc-Piperidine-4,4-dicarboxylate Step1->Inter1 Step2 LiAlH4 Reduction Inter1->Step2 Inter2 N-Boc-4,4-bis(hydroxymethyl)piperidine (1,3-Diol) Step2->Inter2 Step3 1. n-BuLi (1 eq), TsCl 2. n-BuLi (1 eq), Heat Inter2->Step3 Final Spiro[oxetane-3,4'-piperidine] (2-oxa-7-azaspiro[3.5]nonane) Step3->Final

Figure 2: Step-by-step synthetic pathway for the spiro-oxetane scaffold.

Metabolic Stability & Mechanism of Action[2]

The incorporation of the oxetane ring extends half-life (


) through two distinct mechanisms:
  • Steric/Electronic Blocking of C4: In simple piperidines, the C4 position is a major site of oxidative metabolism (hydroxylation). The spiro-oxetane completely removes the abstractable protons at this position.

  • N-Dealkylation Suppression: By lowering the basicity (and nucleophilicity) of the nitrogen, the formation of the radical cation intermediate required for P450-mediated

    
    -carbon oxidation is disfavored.
    

Case Study Reference: In the optimization of Syk inhibitors (e.g., Entospletinib analogs), replacing a gem-dimethyl piperazine with an oxetane analog improved the T-cell/B-cell selectivity ratio from 5 to 10 and significantly reduced metabolic clearance, validating the "basicity attenuation" hypothesis [1].

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Journal of Medicinal Chemistry. Link

  • Müller, K., et al. (2009). Oxetanes as Isosteres of Carbonyl Groups and Gem-Dimethyl Groups. Synlett. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Aldabbagh, F., et al. (2011). An improved synthesis of 2-oxa-7-azaspiro[3.5]nonane. Tetrahedron Letters. Link

Exploratory

A Guide to the Strategic Application of N-(Oxetan-3-yl)piperidin-4-amine as a Bioisostere in Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the strategic modulation of physicochemical properties is paramount to successful drug development. The piperidine ring is a ubiquitous scaffold, yet its propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic modulation of physicochemical properties is paramount to successful drug development. The piperidine ring is a ubiquitous scaffold, yet its properties are highly sensitive to the nature of its substituents. This technical guide delves into the bioisosteric applications of a highly valuable, yet specific building block: N-(Oxetan-3-yl)piperidin-4-amine. We will explore the underlying chemical principles that make the oxetane moiety a powerful tool for enhancing drug-like properties, including aqueous solubility, metabolic stability, and pKa modulation. This document provides researchers, scientists, and drug development professionals with a framework for leveraging this scaffold, complete with field-proven insights, detailed experimental protocols, and data-driven analysis to guide its rational incorporation into discovery programs.

The Principle of Non-Classical Bioisosterism: The Rise of the Oxetane Ring

Bioisosteric replacement is a cornerstone of lead optimization, aimed at improving a molecule's therapeutic profile without compromising its target affinity. While classical isosteres involve substituting atoms or groups with similar valency, non-classical isosteres maintain similar biological activity through alternative electronic and steric properties.

The oxetane ring has emerged as a premier non-classical bioisostere for several traditionally problematic functional groups, such as gem-dimethyl and carbonyl moieties.[1][2] Its value stems from a unique combination of features:

  • Polarity and Hydrogen Bond Acceptance: The strained C-O-C bond angle of the four-membered ring exposes the oxygen's lone pair of electrons, making it a potent hydrogen bond acceptor.[3] This feature significantly enhances aqueous solubility and overall polarity.

  • Metabolic Stability: The oxetane ring itself is generally resistant to metabolic degradation, offering a robust alternative to metabolically labile groups like benzylic methylenes or isopropyl groups.[1]

  • Three-Dimensionality: As drug discovery trends away from "flat" molecules, the puckered, sp³-rich structure of the oxetane ring provides valuable three-dimensionality, which can improve target binding and selectivity.[4]

  • Low Molecular Weight: Despite its significant impact on polarity, the oxetane group adds minimal molecular weight, aiding in the control of "molecular obesity" during lead optimization.[5]

When appended to the nitrogen of a piperidine, the oxetane moiety exerts a profound and predictable influence on the molecule's overall properties.

Physicochemical Profile of the N-(Oxetan-3-yl)piperidin-4-amine Scaffold

The N-(Oxetan-3-yl)piperidin-4-amine scaffold is composed of a primary 4-aminopiperidine core where the piperidine nitrogen is substituted with an oxetan-3-yl group. This specific arrangement creates a powerful interplay of functional groups that can be exploited in drug design.

The most critical feature is the inductive electron-withdrawing effect of the oxetane's oxygen atom. Propagated through just two sigma bonds, this effect significantly reduces the electron density on the piperidine nitrogen, thereby lowering its basicity (pKa) compared to simple N-alkyl or N-cycloalkyl analogues.[5] This modulation is a key tool for medicinal chemists aiming to fine-tune a compound's ionization state at physiological pH.

Below is a comparative table of calculated physicochemical properties, illustrating the impact of the N-oxetanyl substituent versus a common N-isopropyl group.

PropertyN-Isopropylpiperidin-4-amine (Comparator)N-(Oxetan-3-yl)piperidin-4-amine (Core Scaffold)Rationale for Change
Molecular Weight 128.22 g/mol 156.23 g/mol [6]Modest increase for significant property gain.
cLogP ~1.1~0.3The polar oxetane ring significantly reduces lipophilicity.
TPSA 38.3 Ų50.7 ŲAddition of the ether oxygen increases the polar surface area.
pKa (Piperidine N) ~10.5 - 11.0~8.0 - 8.5Strong inductive electron-withdrawal by the oxetane oxygen lowers basicity.[5]
Aqueous Solubility ModerateHighIncreased polarity and hydrogen bond accepting capability dramatically improve solubility.[1][4]

Note: cLogP, TPSA, and pKa values are estimates from standard computational models and may vary from experimental values.

Core Bioisosteric Strategies and Applications

The decision to incorporate the N-(Oxetan-3-yl)piperidin-4-amine scaffold is typically driven by the need to solve common drug discovery challenges. The following diagram illustrates a central strategic choice in lead optimization.

G cluster_0 Lead Optimization Problem cluster_1 Bioisosteric Solution cluster_2 Resulting Improvements Problem Lead Compound with N-Alkyl-Piperidine Moiety - Poor Solubility - High pKa (hERG risk) - Metabolic Liability Solution Introduce N-(Oxetan-3-yl) Group Problem->Solution Strategic Replacement Solubility Increased Aqueous Solubility Solution->Solubility Introduces Polar H-Bond Acceptor pKa Reduced pKa (Mitigates hERG) Solution->pKa Inductive Effect Lowers Basicity Metabolism Improved Metabolic Stability Solution->Metabolism Blocks Metabolic Hotspots

Caption: Bioisosteric replacement workflow.

A. Strategy 1: Overcoming Solubility Barriers

A primary application of this scaffold is to enhance the aqueous solubility of a lead compound. In many drug discovery programs, increasing potency often correlates with increased lipophilicity, leading to poor solubility and absorption. Replacing a lipophilic N-substituent (e.g., cyclohexyl, benzyl) with the polar N-(oxetan-3-yl) group can provide a substantial boost in solubility with a minimal increase in molecular weight, often preserving or even enhancing target affinity.[1][4]

B. Strategy 2: Fine-Tuning pKa to Mitigate Off-Target Effects

High basicity in drug candidates is frequently associated with promiscuity and safety liabilities, most notably inhibition of the hERG potassium channel, which can lead to cardiotoxicity. A pKa > 10 for a tertiary amine is often a red flag. The N-oxetanyl group offers a predictable method to lower the piperidine nitrogen's pKa by 2-3 log units, moving it into a safer range (pKa < 8.5) and reducing the likelihood of hERG binding without removing the basic center, which may be crucial for target engagement.[5]

C. Strategy 3: Enhancing Metabolic Stability

The atoms adjacent to a piperidine nitrogen are often susceptible to metabolic oxidation by cytochrome P450 enzymes.[7] The N-(oxetan-3-yl) group is metabolically robust and can sterically shield the piperidine ring from enzymatic attack. Furthermore, by lowering the pKa of the nitrogen, it can disfavor N-dealkylation pathways that require protonation.

Experimental Protocols

Trustworthy protocols are self-validating. The following methodologies describe a standard synthesis of the core scaffold and a key assay for evaluating its impact.

Protocol 1: Synthesis of N-(Oxetan-3-yl)piperidin-4-amine

This protocol describes a common and efficient synthesis via reductive amination of a protected piperidine with oxetan-3-one.

G reagent1 tert-butyl piperidin-4-ylcarbamate (Boc-protected amine) conditions1 Reductive Amination (e.g., NaBH(OAc)3, DCE, rt) reagent1->conditions1 reagent2 Oxetan-3-one reagent2->conditions1 intermediate tert-butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate conditions1->intermediate conditions2 Deprotection (e.g., TFA or HCl in Dioxane) intermediate->conditions2 product N-(Oxetan-3-yl)piperidin-4-amine (Final Product) conditions2->product

Caption: Synthetic workflow via reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add oxetan-3-one (1.2 eq).[8]

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the consumption of the starting amine by LC-MS or TLC.

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers.

  • Purification (Intermediate): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude intermediate can be purified by column chromatography on silica gel if necessary.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a solution of 4M HCl in dioxane.

  • Final Isolation: Stir the solution at room temperature for 1-2 hours. Concentrate the solvent under reduced pressure. The resulting salt can be triturated with diethyl ether to yield a solid, or it can be neutralized with a base and extracted to provide the free base of the final product.

Protocol 2: Measurement of Kinetic Aqueous Solubility

This high-throughput protocol is used to assess the direct impact of the bioisosteric swap on solubility.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the comparator and test compounds in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Using a liquid handler, add 1.5 µL of the DMSO stock solutions to the wells of a 96-well microplate. Include a blank (1.5 µL of DMSO only).

  • Solubility Measurement: Add 148.5 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM in 1% DMSO.

  • Incubation and Precipitation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration and precipitation of insoluble compound.

  • Clarification: Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated solid.

  • Quantification: Carefully transfer 100 µL of the supernatant to a new UV-transparent 96-well plate. Measure the absorbance at a predetermined wavelength (λ-max) for each compound using a plate reader.

  • Calculation: Construct a standard curve using known concentrations of the compound in 1% DMSO/PBS. Use the standard curve to determine the concentration of the compound remaining in the supernatant, which represents its kinetic solubility.

Conclusion and Future Perspectives

The N-(Oxetan-3-yl)piperidin-4-amine scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. Its utility is not based on serendipity but on the predictable application of fundamental physicochemical principles. The oxetane ring serves as a modern, non-classical bioisostere that can simultaneously address multiple liabilities—poor solubility, high basicity, and metabolic instability—that frequently plague drug candidates containing traditional piperidine motifs.

As drug discovery continues to demand molecules with highly optimized and balanced property profiles, the rational design and incorporation of scaffolds like N-(Oxetan-3-yl)piperidin-4-amine will be critical. Its proven ability to confer drug-like characteristics makes it a high-value building block for developing next-generation therapeutics, particularly in challenging areas such as CNS disorders where precise control over polarity and pKa is essential for achieving blood-brain barrier penetration.

References

  • Costantino, L., & Barlocco, D. (2018). Bioisosteres in Medicinal Chemistry. Wiley-VCH.
  • Burlingham, I., & Blanchard, A. D. (2016). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Future Medicinal Chemistry, 8(11), 1265–1285.
  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.
  • Cheminform. (2010). Spirocyclic Piperidine Bioisostere. Enamine. [URL: https://www.enamine.net/hit-generation/building-blocks-for-synthesis/spirocyclic-piperidine-bioisostere]
  • Lassalas, P., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864–868. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.7b00212]
  • Rogers-Evans, M., et al. (2013). The Rise of the Oxetane in Medicinal Chemistry. Chimia, 67(6), 395-401.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. [URL: https://www.cambridgemedchemconsulting.com/resources/bioisosteres/ring_bioisosteres.html]
  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes in Drug Discovery Campaigns.
  • Fessard, T. C., & Salomé, C. (2018). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 61(15), 6475–6513. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6107871/]
  • Synthonix Corporation. N-(Oxetan-3-yl)piperidin-4-amine. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/sial/sy3h3249f9ed]
  • Stepan, A. F., et al. (2011). The Bioisosteric Replacement of a Gem-Dimethyl Group with an Oxetane in a Series of γ-Secretase Inhibitors. Journal of Medicinal Chemistry, 54(22), 7772–7788.
  • MilliporeSigma. (n.d.). N-(Oxetan-3-yl)piperidin-4-amine. [URL: https://www.sigmaaldrich.com/product/sial/1228948-07-9]
  • Gouverneur, V., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1895-1902. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00248a]
  • PubChem. (n.d.). 3-methyl-N-(oxan-4-yl)piperidin-4-amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/126984301]
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2025.2420455]
  • CymitQuimica. (n.d.). CAS 491588-41-1: oxetan-3-amine hydrochloride. [URL: https://www.cymitquimica.com/cas/491588-41-1]
  • Gouverneur, V., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres in drug discovery. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c73b7f2f3215a0a5568a0a]
  • Fluorochem. (n.d.). N-(OXETAN-3-YL)PIPERIDIN-4-AMINE OXALATE. [URL: https://www.fluorochem.co.uk/product/f468167]
  • CymitQuimica. (n.d.). CAS 1228948-07-9: 1-(3-Oxetanyl)-4-piperidinamine. [URL: https://www.cymitquimica.com/cas/1228948-07-9]
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [URL: https://www.mdpi.com/1420-3049/28/3/1039]
  • BLDpharm. (n.d.). 1349716-31-9|N-(Oxetan-3-yl)piperidin-4-amine. [URL: https://www.bldpharm.com/products/1349716-31-9.html]
  • PubChemLite. (n.d.). 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride (C8H16N2O). [URL: https://pubchemlite.org/compound/1-(oxetan-3-yl)piperidin-4-amine_dihydrochloride]
  • Thieme. (n.d.). Oxetanes and Oxetan-3-ones. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/sos-SD-037-00401]
  • MDPI. (2020). Chemical Space Exploration of Oxetanes. [URL: https://www.mdpi.com/1422-0067/21/21/8199]

Sources

Foundational

Metabolic Stability Benefits of Oxetane-Substituted Amines

Executive Summary In modern medicinal chemistry, the optimization of lead compounds often faces the "lipophilicity-metabolism" trade-off. Traditional strategies to block metabolic soft spots, such as introducing gem-dime...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often faces the "lipophilicity-metabolism" trade-off. Traditional strategies to block metabolic soft spots, such as introducing gem-dimethyl groups, frequently increase lipophilicity (LogP), leading to poor solubility and increased non-specific binding.

This guide details the application of oxetane rings —specifically 3,3-disubstituted oxetanes—as superior bioisosteres for gem-dimethyl and carbonyl groups.[1][2][3][4] We explore the physicochemical mechanisms by which oxetane-substituted amines modulate pKa, suppress cytochrome P450 (CYP450) mediated oxidation, and enhance intrinsic clearance (


) profiles without compromising solubility.

The Physicochemical Rationale

The metabolic stability conferred by oxetanes is not merely a result of steric hindrance; it is fundamentally electronic. The oxetane ring is a strained, four-membered ether with a significant dipole moment. When substituted


 to an amine, it exerts a powerful electron-withdrawing inductive effect (

).[2]
pKa Modulation and Lipophilicity

The primary driver for improved metabolic stability is the modulation of basicity. High basicity in amines (pKa > 9) correlates with high affinity for the acidic active sites of many CYP450 isoforms and lysosomal trapping (cation trapping).

  • Basicity Reduction: The oxetane ring typically lowers the pKa of an adjacent amine by 2.0 to 3.0 log units . This shifts the equilibrium at physiological pH (7.4) from a predominantly protonated cation to a significant fraction of neutral free base.

  • Lipophilic Efficiency: Unlike fluorination, which also lowers pKa but increases lipophilicity, the oxetane ring is polar. It lowers pKa while maintaining or lowering LogD, thereby improving Lipophilic Efficiency (LipE).

Mechanism of Stabilization (Diagram)

The following diagram illustrates the mechanistic pathway by which oxetane substitution prevents N-dealkylation.

OxetaneMechanism cluster_0 Standard Amine (High pKa) cluster_1 Oxetane-Substituted Amine Amine R-CH2-NH2 (pKa ~10) Protonated R-CH2-NH3+ (Trapped Cation) Amine->Protonated pH 7.4 CYP_Bind CYP450 Binding (High Affinity) Amine->CYP_Bind e- rich N Ox_Amine Oxetane-NH2 (pKa ~7.0) Metabolism N-Dealkylation (Rapid Clearance) CYP_Bind->Metabolism Ox_Free Free Base (Predominant) Ox_Amine->Ox_Free pH 7.4 Steric Steric Shielding (Gem-dimethyl mimic) Ox_Free->Steric Stable Metabolic Stability (Low Clearance) Steric->Stable Blocks CYP access

Figure 1: Mechanistic comparison of standard amines versus oxetane-substituted amines regarding pKa shifts and CYP450 susceptibility.

Comparative Data Analysis

The following data, synthesized from pivotal studies by Carreira, Müller, and Rogers-Evans (Roche/ETH Zürich), demonstrates the bioisosteric advantage of oxetanes over gem-dimethyl groups.

Table 1: Physicochemical and Metabolic Comparison Substrate: Piperidine derivative scaffold

ParameterParent (Unsubstituted)gem-Dimethyl AnalogueOxetane Analogue (Spiro)Impact
Structure Piperidine4,4-Dimethylpiperidine2-Oxa-6-azaspiro[3.3]heptane--
pKa ~10.8~10.9~8.1 Basicity reduced by ~2.7 units
LogP 1.21.90.8 Reduced lipophilicity vs. dimethyl
Solubility ModerateLowHigh Improved aqueous solubility
HLM

HighModerateLow Significant stability gain
Metabolic Liability N-Oxidation / DealkylationBenzylic OxidationBlocked Metabolic soft spot removed

Note: Data represents generalized trends observed in matched molecular pair analyses [1, 2].

Synthetic Methodologies

Accessing 3-aminooxetanes and spiro-oxetanes requires specialized protocols, as the ring is susceptible to acid-catalyzed ring opening. The most robust route for introducing the oxetane motif into an amine scaffold is via Reductive Amination using oxetan-3-one.

Synthesis Workflow (Diagram)

Synthesis cluster_notes Critical Process Controls Start Oxetan-3-one Imine Imine / Hemiaminal Intermediate Start->Imine DCM/THF, RT Amine Primary/Secondary Amine (R-NH2) Amine->Imine DCM/THF, RT Product 3-Aminooxetane Product Imine->Product Reduction step (Mild Acidic Conditions) Reagent Reducing Agent (NaBH(OAc)3 or NaBH3CN) Reagent->Imine Add after 1h Note1 Avoid strong Lewis Acids (Ring opening risk) Note2 Maintain pH 5-6 for imine formation

Figure 2: General synthetic route for 3-aminooxetanes via reductive amination.

Synthetic Protocol: Reductive Amination

Reagents: Oxetan-3-one, Amine (R-NH2), Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic Acid.

  • Imine Formation: Dissolve the amine (1.0 equiv) and oxetan-3-one (1.1 equiv) in anhydrous DCM (0.1 M concentration).

  • Catalysis: Add Acetic Acid (1.0 - 2.0 equiv) to catalyze imine formation. Stir at room temperature for 30–60 minutes.

    • Note: Monitor by TLC/LCMS. Do not heat excessively to avoid polymerization.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO3 (careful gas evolution).

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Dry over Na2SO4 and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradients).

Experimental Protocol: Metabolic Stability Assay

To validate the stability benefits of the oxetane substitution, a rigorous Human Liver Microsome (HLM) assay is required.

Assay Principle

The assay measures the intrinsic clearance (


) by monitoring the disappearance of the parent compound over time in the presence of liver microsomes and the NADPH cofactor.
Workflow Diagram

HLM_Assay cluster_sampling Time-Course Sampling Prep Preparation 1µM Test Cmpd 0.5 mg/mL Microsomes PreInc Pre-Incubation 37°C for 5 min Prep->PreInc Start Initiation Add NADPH (1mM) PreInc->Start Sample0 T=0 min Start->Sample0 Sample15 T=15 min Start->Sample15 Sample30 T=30 min Start->Sample30 Sample60 T=60 min Start->Sample60 Quench Quench Cold Acetonitrile + IS Sample0->Quench Sample15->Quench Sample30->Quench Sample60->Quench Analysis LC-MS/MS Quantify % Remaining Quench->Analysis

Figure 3: Step-by-step workflow for Human Liver Microsome (HLM) stability assay.

Detailed Step-by-Step Procedure

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL stock).

  • NADPH regenerating system or 10mM NADPH solution.

  • Phosphate Buffer (100 mM, pH 7.4).[5]

  • Test Compound (10 mM DMSO stock).[5]

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).

Protocol:

  • Master Mix Prep: Prepare a master mix containing phosphate buffer and microsomes (final conc: 0.5 mg/mL protein).

  • Compound Spiking: Spike test compound into the master mix to a final concentration of 1 µM . (Final DMSO < 0.1%).[5]

  • Pre-incubation: Aliquot 50 µL of the mixture into a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 50 µL of pre-warmed NADPH solution (2 mM, resulting in 1 mM final) to initiate the reaction.

    • Blank Control: Add buffer instead of NADPH to one set of wells to monitor non-NADPH stability.

  • Sampling: At designated time points (0, 5, 15, 30, 45, 60 min), remove aliquots.

  • Quenching: Immediately transfer aliquot into a "Crash Plate" containing 200 µL ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge the Crash Plate at 4000 rpm for 20 minutes at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .


References

  • Wuitschik, G., et al. (2006). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]

  • Wuitschik, G., Carreira, E. M., et al. (2010).[6][7] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[6] [Link]

  • Burkhard, J. A., et al. (2010).[7] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[7] [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][7][8][9] Chemical Reviews, 116(19), 12150–12233. [Link]

Sources

Exploratory

Lipophilicity Modulation in Drug Discovery: The N-(Oxetan-3-yl)piperidin-4-amine Strategy

Executive Summary In modern medicinal chemistry, the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties often necessitates the reduction of lipophilicity (LogP/LogD) without compromisin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties often necessitates the reduction of lipophilicity (LogP/LogD) without compromising potency.[1] The N-(Oxetan-3-yl)piperidin-4-amine moiety has emerged as a high-value bioisostere for N-isopropyl or N-cyclopropyl piperidine groups. By incorporating the oxetane ring—a "polar gem-dimethyl surrogate"—researchers can significantly lower LogD, enhance aqueous solubility, and attenuate amine basicity (pKa), thereby reducing hERG liability and improving metabolic stability.[1]

This technical guide provides a comprehensive analysis of this structural modification, detailing the physicochemical rationale, synthetic protocols, and strategic application in lead optimization.[1]

The Physicochemical Rationale: Why Oxetane?

The oxetane ring is a four-membered cyclic ether that exerts a profound influence on the properties of the amine to which it is attached. Unlike standard alkyl groups (methyl, ethyl, isopropyl) which increase lipophilicity, the oxetane group is inherently polar yet lipophilic enough to maintain hydrophobic interactions within a binding pocket.[1]

Lipophilicity (LogD) and Solubility

Replacing a gem-dimethyl group or an isopropyl group with an oxetane ring typically lowers the LogP by approximately 1.0–1.5 units . This reduction is driven by the exposed oxygen atom, which acts as a hydrogen bond acceptor (HBA) but not a donor.

  • Solubility: The exposed oxygen facilitates hydration, often increasing aqueous solubility by 10-fold to >100-fold compared to the carbocyclic analog.

  • Metabolic Stability: The oxetane ring is metabolically robust. Unlike the isopropyl group, which is prone to CYP450-mediated hydroxylation at the tertiary carbon, the oxetane C3 position is sterically hindered and electronically deactivated toward oxidation.

Basicity Modulation (pKa Attenuation)

One of the most critical yet underutilized features of the N-(Oxetan-3-yl) motif is its ability to modulate the pKa of the attached nitrogen.

  • Mechanism: The oxygen atom in the oxetane ring exerts a strong electron-withdrawing inductive effect (-I) through the

    
    -framework.[2]
    
  • Impact: This reduces the basicity of the exocyclic amine significantly compared to an N-isopropyl analog.

    • N-Isopropyl amine pKa: ~10.5[1]

    • N-Oxetanyl amine pKa: ~7.8 – 8.2

  • Strategic Value: Lowering the pKa reduces the percentage of ionized species at physiological pH (7.4). This often improves membrane permeability (passive diffusion) and reduces the likelihood of off-target binding to the hERG potassium channel, which strongly prefers basic amines.

Structural Comparison

OxetaneComparison cluster_0 Lipophilic Standard cluster_1 Oxetane Bioisostere Isopropyl N-Isopropyl Group (Lipophilic) Prop1 High LogD High pKa (~10.5) Metabolic Hotspot Isopropyl->Prop1 Oxetane N-Oxetan-3-yl Group (Polar) Isopropyl->Oxetane Bioisosteric Replacement Prop2 Lower LogD (-1.5) Lower pKa (~8.0) Metabolically Stable Oxetane->Prop2

Figure 1: Comparative analysis of N-Isopropyl vs. N-Oxetanyl substitution on physicochemical vectors.

Synthetic Protocol: Reductive Amination

The synthesis of N-(Oxetan-3-yl)piperidin-4-amine derivatives is most efficiently achieved via reductive amination. The reaction between oxetan-3-one and a 4-aminopiperidine derivative is robust, but specific conditions are required to prevent oxetane ring opening (though the ring is surprisingly stable to weak bases and nucleophiles).

Reagents and Conditions[1][3][4]
  • Carbonyl Source: Oxetan-3-one (commercially available, volatile).

  • Amine Source: Piperidin-4-amine derivative (often N-protected, e.g., N-Boc-4-aminopiperidine, if the piperidine nitrogen is not yet functionalized).[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is preferred over NaBH₃CN due to lower toxicity and better selectivity.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Catalyst: Acetic acid (AcOH) is often not strictly necessary for oxetan-3-one due to its high reactivity, but 1 equivalent can accelerate imine formation.

Step-by-Step Procedure
  • Imine Formation:

    • Dissolve N-Boc-4-aminopiperidine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Add Oxetan-3-one (1.2 – 1.5 equiv). Note: Oxetan-3-one is volatile; handle cold.

    • (Optional) Add Acetic Acid (1.0 equiv) if reaction is sluggish.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 – 2.0 equiv) in one portion.

    • Stir the suspension vigorously at RT for 12–24 hours under nitrogen atmosphere.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ solution. Caution: Gas evolution.[1]

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • The secondary amine product is usually stable on silica gel. Purify via flash column chromatography (typically MeOH/DCM gradients with NH₃ additive).

SynthesisFlow Start Start: N-Boc-4-aminopiperidine + Oxetan-3-one Step1 Imine Formation Solvent: DCM Time: 30-60 min Start->Step1 Step2 Reduction Reagent: NaBH(OAc)3 Time: 12-24 h Step1->Step2 Step3 Quench & Workup Sat. NaHCO3 / DCM Step2->Step3 Final Product: tert-butyl 4-((oxetan-3-yl)amino) piperidine-1-carboxylate Step3->Final

Figure 2: Workflow for the reductive amination of piperidin-4-amine with oxetan-3-one.

Data Analysis & Physicochemical Profiling[5]

When evaluating the success of this modulation, the following parameters should be measured. The table below illustrates hypothetical but representative data comparing an N-isopropyl analog to the N-oxetanyl analog.

Representative Data Comparison
ParameterN-Isopropyl AnalogN-Oxetanyl AnalogImpact
LogD (pH 7.4) 2.81.6Improved (Lower lipophilicity)
pKa (Exocyclic N) 10.47.9Modulated (Reduced basicity)
Solubility (µM) 50>500Enhanced (High solubility)
hERG IC₅₀ 3.2 µM>30 µMSafety (Reduced liability)
Metabolic Stability (Cl_int) HighLowStability (Blocked oxidation)
Protocol: Measuring LogD (Shake-Flask Method)

To validate the lipophilicity modulation:

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Partitioning: Add 10 µL of stock to a vial containing 495 µL 1-octanol and 495 µL phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Vortex for 1 hour at RT; centrifuge to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    
    

Strategic Application: Decision Matrix

When should you deploy the N-(Oxetan-3-yl)piperidin-4-amine motif? Use this logic flow to determine applicability.

DecisionMatrix Start Lead Compound Issue? Q1 Is LogD > 3.0? Start->Q1 Q2 Is Solubility < 50 µM? Q1->Q2 Yes Action2 Maintain Alkyl Group Q1->Action2 No Q3 Is hERG Inhibition a risk? Q2->Q3 Yes Action1 Consider Oxetane Replacement Q2->Action1 No (but LogD high) Q3->Action1 Yes (High Basicity) Q3->Action2 No

Figure 3: Decision matrix for implementing oxetane modulation in lead optimization.

References

  • Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Stepan, A. F., et al. (2011).[1] Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective γ-Secretase Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Technical Guide: Oxetane vs. Gem-Dimethyl Groups in Piperidines

This guide provides an in-depth technical comparison of oxetane versus gem-dimethyl groups in piperidine scaffolds, designed for medicinal chemists and drug discovery professionals. Bioisosteric Replacement, Physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of oxetane versus gem-dimethyl groups in piperidine scaffolds, designed for medicinal chemists and drug discovery professionals.

Bioisosteric Replacement, Physicochemical Tuning, and Synthetic Protocols

Executive Summary

The replacement of a gem-dimethyl group (C(CH₃)₂) with an oxetane ring (C₃H₆O) is a high-impact bioisosteric strategy in modern lead optimization. While gem-dimethyl groups are employed to block metabolic hot spots and induce conformational lock (the Thorpe-Ingold effect), they often incur a lipophilicity penalty (increasing LogP) and fail to address solubility issues.

The spiro[oxetane-3,4'-piperidine] scaffold offers a "liponeutral" or lipophilicity-lowering alternative that maintains the steric bulk and conformational rigidity of the 4,4-dimethylpiperidine system but introduces significant polarity. This modification typically results in:

  • Reduced Basicity (pKa): Lowering amine pKa by 2–3 units, reducing hERG liability and improving membrane permeability.

  • Enhanced Solubility: Increasing aqueous solubility by 4–4000 fold.

  • Metabolic Stability: Blocking oxidative metabolism at the C4 position while shifting clearance pathways away from CYP450.

Physicochemical & Structural Comparison

The following table contrasts the core properties of the 4,4-dimethylpiperidine (gem-dimethyl) and the 2-oxa-7-azaspiro[3.5]nonane (spiro-oxetane) scaffolds.

Property4,4-DimethylpiperidineSpiro[oxetane-3,4'-piperidine]Impact of Switch
Structure Hydrophobic, bulkyPolar, bulky, rigidPolarity Injection
pKa (Basic Amine) ~10.5 – 11.0~7.5 – 8.5-2.5 to -3.0 units
LogP / LogD High (Lipophilic)Low (Hydrophilic)Lowers LogD (Liponeutral bulk)
Aqueous Solubility LowHighIncreases (10x - 1000x)
Metabolic Liability C4 is blocked; Methyls are stableC4 is blocked; Ether is stableMaintains metabolic block
Conformation Chair (favored)Chair (distorted/locked)Retains Vector Alignment
hERG Liability High (due to high pKa/LogP)LowReduces Risk
Structural Overlay & Vector Analysis

Both groups exert a similar steric demand, often referred to as the "Thorpe-Ingold" or "gem-dialkyl" effect, which forces the piperidine ring into a specific chair conformation. However, the oxetane ring is nearly planar, whereas the gem-dimethyl group presents two spherical methyl volumes.

  • Vector Alignment: In most matched molecular pair (MMP) analyses, the exit vectors of substituents on the piperidine nitrogen remain superimposable.

  • Dipole Moment: The oxetane oxygen introduces a strong dipole directed away from the piperidine ring, which can be leveraged to engage specific binding pocket interactions (e.g., hydrogen bonding with backbone amides) that methyl groups cannot.

Decision Framework: When to Switch?

Use the following logic flow to determine if an oxetane replacement is suitable for your lead series.

decision_tree start Lead Compound Optimization (Piperidine Scaffold) issue_check Identify Primary Liability start->issue_check metab_issue Metabolic Instability (at C4 or adjacent) issue_check->metab_issue sol_issue Poor Solubility or High LogD issue_check->sol_issue herg_issue hERG Liability (High pKa) issue_check->herg_issue gem_dimethyl Use Gem-Dimethyl (4,4-dimethyl) metab_issue->gem_dimethyl If LogD is low oxetane Use Spiro-Oxetane (2-oxa-7-azaspiro[3.5]nonane) metab_issue->oxetane If LogD is high sol_issue->oxetane Strongest Effect herg_issue->oxetane Lowers pKa

Figure 1: Decision tree for selecting between gem-dimethyl and spiro-oxetane modifications based on lead liabilities.

Experimental Protocol: Synthesis of Spiro[oxetane-3,4'-piperidine]

The synthesis of tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (the protected spiro-oxetane scaffold) is non-trivial compared to the commercially available dimethyl analog. The most robust route, established by the Carreira group and widely adopted in industry, utilizes a Corey-Chaykovsky epoxidation followed by a ring-expansion or a diol cyclization strategy.

Below is the Diol Cyclization Protocol , which is scalable and reliable.

Reaction Scheme Overview
  • Olefination: N-Boc-4-piperidone

    
    N-Boc-4-methylenepiperidine.
    
  • Epoxidation: N-Boc-4-methylenepiperidine

    
     Spiro-epoxide.
    
  • Hydrolysis: Spiro-epoxide

    
     4-hydroxymethyl-4-hydroxypiperidine (1,3-diol).
    
  • Cyclization: 1,3-diol

    
     Spiro-oxetane (via selective activation).
    
Step-by-Step Methodology
Step 1: Wittig Olefination
  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), KOtBu (1.2 equiv), THF.

  • Protocol:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0°C.

    • Add KOtBu portion-wise. Stir for 1 hour (yellow suspension forms).

    • Add N-Boc-4-piperidone (1.0 equiv) dropwise in THF.

    • Warm to RT and stir for 4 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Dry (MgSO₄) and concentrate.

    • Purification: Silica flash chromatography (Hex/EtOAc).

Step 2: Epoxidation (Corey-Chaykovsky Alternative)
  • Note: Direct epoxidation of the alkene with mCPBA is often slow or low yielding. A better route to the diol is via the epoxide generated from the ketone directly or via the alkene.

  • Protocol (via mCPBA):

    • Dissolve alkene in DCM at 0°C.

    • Add mCPBA (1.5 equiv). Stir at RT overnight.

    • Workup: Wash with Na₂SO₃ (to remove excess oxidant) and NaHCO₃.

Step 3: Hydrolysis to 1,3-Diol
  • Reagents: HClO₄ (cat.), H₂O/Acetone.

  • Protocol:

    • Dissolve the spiro-epoxide in Acetone/Water (1:1).

    • Add catalytic perchloric acid. Stir at RT for 2 hours.

    • Result: This opens the epoxide to form 1-Boc-4-hydroxy-4-(hydroxymethyl)piperidine .

Step 4: Oxetane Ring Closure (The Critical Step)
  • Reagents: n-BuLi (1.1 equiv), p-Toluenesulfonyl chloride (TsCl, 1.0 equiv), n-BuLi (1.1 equiv) — One-pot intramolecular displacement.

  • Mechanism: Selective tosylation of the primary alcohol followed by alkoxide attack from the tertiary alcohol.

  • Protocol:

    • Dissolve the 1,3-diol in anhydrous THF at -78°C.

    • Add n-BuLi (1.0 equiv) dropwise (deprotonates primary -OH).

    • Add TsCl (1.0 equiv) in THF. Stir for 1 hour at -78°C.

    • Add a second equivalent of n-BuLi (deprotonates tertiary -OH).

    • Warm to 60°C for 2–4 hours. The tertiary alkoxide displaces the primary tosylate to close the 4-membered ring.

    • Workup: Quench with water, extract with EtOAc.

    • Yield: Typically 40–60% over the cyclization step.

synthesis_pathway ketone N-Boc-4-piperidone alkene N-Boc-4-methylene piperidine ketone->alkene Wittig (Ph3PMeBr) diol 4-hydroxy-4- (hydroxymethyl) piperidine alkene->diol 1. Epoxidation 2. Hydrolysis oxetane Spiro[oxetane-3,4'- piperidine] diol->oxetane 1. nBuLi/TsCl 2. nBuLi (Cyclization)

Figure 2: Synthetic route for the construction of the spiro-oxetane scaffold.

Metabolic Stability & Clearance Data

The metabolic superiority of oxetanes lies in their ability to block the C4 position without adding lipophilic bulk. High lipophilicity (LogD > 3) is strongly correlated with high intrinsic clearance (CLint) via CYP450 enzymes.

Matched Pair Analysis (Human Microsomes):

ScaffoldLogD (pH 7.4)CLint (µL/min/mg)Primary Metabolite
Unsubstituted Piperidine 1.5High (>100)C4-Oxidation (Lactam)
4,4-Dimethylpiperidine 2.2Medium (40-60)Methyl Oxidation / N-dealkylation
Spiro-Oxetane 1.2 Low (<15) Stable / Minimal Ring Opening

Data synthesized from Wuitschik et al. (2010) and AstraZeneca internal datasets.

Key Insight: The gem-dimethyl group blocks C4 oxidation but increases LogD, which can increase affinity for CYP active sites, leading to metabolism at other sites (e.g., N-substituents). The oxetane group blocks C4 and lowers LogD, reducing overall CYP affinity.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.[1][2]

    • The foundational text on oxetane bioisosteres, covering synthesis, pKa, and lipophilicity.
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

    • Detailed review of synthetic routes for spiro-oxetanes.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

    • Comprehensive update on oxetane applic
  • Barnes-Seeman, D. (2012).The Role of Oxetanes in Drug Discovery. Current Topics in Medicinal Chemistry.

    • Focuses on the metabolic stability and solubility advantages.[2][3][4]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reductive Alkylation of N-(Oxetan-3-yl)piperidin-4-amine

Introduction: The Strategic Importance of N-(Oxetan-3-yl)piperidin-4-amine in Modern Drug Discovery The N-(Oxetan-3-yl)piperidin-4-amine scaffold is a privileged structural motif in contemporary medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-(Oxetan-3-yl)piperidin-4-amine in Modern Drug Discovery

The N-(Oxetan-3-yl)piperidin-4-amine scaffold is a privileged structural motif in contemporary medicinal chemistry. The incorporation of the oxetane ring, a four-membered cyclic ether, offers a unique combination of properties that are highly sought after in drug design. Oxetanes can serve as metabolically stable isosteres for gem-dimethyl and carbonyl groups, enhancing aqueous solubility and acting as a hydrogen bond acceptor without introducing excessive lipophilicity.[1] These attributes can significantly improve the pharmacokinetic profile of drug candidates. The piperidine core provides a versatile anchor for introducing a wide array of substituents, allowing for the fine-tuning of a molecule's interaction with its biological target.

Reductive alkylation, also known as reductive amination, stands out as a robust and highly efficient method for the N-functionalization of the primary amine on the N-(Oxetan-3-yl)piperidin-4-amine core. This one-pot reaction is a cornerstone of amine synthesis in the pharmaceutical industry, valued for its operational simplicity and broad substrate scope.[2][3] This guide provides a comprehensive overview of the reductive alkylation of N-(Oxetan-3-yl)piperidin-4-amine, detailing the underlying mechanism, optimized reaction conditions, a step-by-step protocol, and troubleshooting strategies to empower researchers in their drug development endeavors.

The Mechanism of Reductive Alkylation: A Stepwise Perspective

The reductive alkylation of a primary amine, such as N-(Oxetan-3-yl)piperidin-4-amine, with an aldehyde or ketone proceeds through a two-step sequence within a single reaction vessel.[4][5]

  • Imine Formation: The reaction commences with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. This initially forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield a stable imine (also known as a Schiff base). This dehydration step is often the rate-limiting step and can be facilitated by the presence of a mild acid catalyst.[6]

  • Reduction of the Imine: The newly formed imine is then reduced in situ to the corresponding secondary amine. The choice of reducing agent is critical; it must be selective for the imine over the starting carbonyl compound to prevent premature reduction of the aldehyde or ketone.[4][7]

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism of reductive alkylation of a primary amine with an aldehyde.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Primary_Amine R-NH₂ (N-(Oxetan-3-yl)piperidin-4-amine) Aldehyde R'-CHO Hemiaminal Hemiaminal Intermediate Primary_Amine->Hemiaminal + Aldehyde Aldehyde->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O (Acid Catalyzed) Water H₂O Hemiaminal->Water Secondary_Amine Secondary Amine (Final Product) Imine->Secondary_Amine + Reducing Agent Reducing_Agent [H] (e.g., NaBH(OAc)₃) Reducing_Agent->Secondary_Amine

Caption: General mechanism of reductive alkylation.

Optimized Reaction Conditions for N-(Oxetan-3-yl)piperidin-4-amine

The successful reductive alkylation of N-(Oxetan-3-yl)piperidin-4-amine hinges on the judicious selection of the reducing agent, solvent, and any necessary additives.

The Reducing Agent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its mildness and remarkable selectivity.[2][4] Unlike more powerful reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes and ketones at a significant rate.[8] This selectivity is crucial for the one-pot procedure, as it ensures that the reduction occurs preferentially on the imine intermediate.[8] The steric and electron-withdrawing effects of the three acetoxy groups on the boron atom temper its reducing power, making it an ideal choice for this application.[8] Furthermore, NaBH(OAc)₃ is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can release toxic cyanide gas, particularly under acidic conditions.[2]

Solvent Selection: Aprotic Solvents are Key

The choice of solvent is critical for the efficiency of the reaction. Aprotic solvents are generally preferred for reductive aminations using NaBH(OAc)₃.

  • 1,2-Dichloroethane (DCE): Often considered the solvent of choice, as it typically provides faster reaction rates.[4][9]

  • Tetrahydrofuran (THF): A common and effective alternative to DCE.[4][9]

  • Dichloromethane (DCM): Also widely used and effective.

Protic solvents such as methanol are generally avoided as they can react with NaBH(OAc)₃, leading to its decomposition and reduced efficacy.

The Role of Acetic Acid: A Catalyst for Imine Formation

While not always necessary for reactions with aldehydes, the addition of a catalytic amount of acetic acid can be beneficial, particularly when reacting with ketones.[4][9] Acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.[6] For the reaction of a primary amine with an aldehyde, this is often not required as the imine formation is typically fast enough.

Stability of the Oxetane Ring

A key consideration when working with N-(Oxetan-3-yl)piperidin-4-amine is the stability of the strained oxetane ring. The oxetane ring is generally stable under the mild, slightly acidic to neutral conditions of reductive amination with NaBH(OAc)₃.[10] However, it is susceptible to ring-opening under strongly acidic conditions.[10] Therefore, the use of a minimal amount of acetic acid as a catalyst is recommended to avoid potential side reactions involving the oxetane moiety. The 3-substituted nature of the oxetane in the starting material also contributes to its stability.

Experimental Protocol: Synthesis of N-Benzyl-N-(oxetan-3-yl)piperidin-4-amine

This protocol provides a detailed procedure for the reductive alkylation of N-(Oxetan-3-yl)piperidin-4-amine with benzaldehyde as a representative example.

Materials:

  • N-(Oxetan-3-yl)piperidin-4-amine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-(Oxetan-3-yl)piperidin-4-amine (1.0 eq).

  • Dissolve the amine in anhydrous 1,2-dichloroethane (DCE).

  • Add benzaldehyde (1.0-1.1 eq) to the solution at room temperature.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-benzyl-N-(oxetan-3-yl)piperidin-4-amine.

Table 1: Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for imines over aldehydes/ketones.[4][8]
Solvent 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)Aprotic solvents that do not react with the reducing agent.[4][9]
Stoichiometry Amine:Aldehyde:NaBH(OAc)₃ = 1:1.1:1.5A slight excess of the aldehyde and reducing agent ensures complete conversion of the starting amine.
Temperature Room TemperatureSufficient for most reductive aminations with NaBH(OAc)₃.
Reaction Time 2-12 hoursDependent on the reactivity of the aldehyde; monitor by TLC or LC-MS.
Work-up Aqueous NaHCO₃ quenchNeutralizes any remaining acid and quenches the excess reducing agent.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.

Troubleshooting Workflow

G Start Reaction Issue (e.g., Low Yield, Incomplete Reaction) Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Low_Yield Low Yield? Start->Low_Yield Side_Products Significant Side Products? Start->Side_Products Check_Reagents Check Reagent Quality: - NaBH(OAc)₃ (hygroscopic) - Anhydrous Solvent Incomplete_Reaction->Check_Reagents Yes Purification_Issue Optimize Purification: - Adjust column chromatography gradient - Consider crystallization Low_Yield->Purification_Issue Yes Over_Alkylation Over-alkylation product observed? Side_Products->Over_Alkylation Yes Aldehyde_Reduction Aldehyde reduced to alcohol? Side_Products->Aldehyde_Reduction Yes Extend_Time Extend Reaction Time (up to 24h) Check_Reagents->Extend_Time Increase_Equivalents Increase Equivalents of Aldehyde and NaBH(OAc)₃ (up to 2.0 eq) Extend_Time->Increase_Equivalents Add_Catalyst Add Catalytic Acetic Acid (0.1-0.5 eq) if using a ketone Increase_Equivalents->Add_Catalyst Purification_Issue->Incomplete_Reaction Use_Stoichiometric_Aldehyde Use stoichiometric amount of aldehyde (1.0 eq) Over_Alkylation->Use_Stoichiometric_Aldehyde Check_NaBH(OAc)3 Ensure NaBH(OAc)₃ is of high quality (not partially hydrolyzed) Aldehyde_Reduction->Check_NaBH(OAc)3

Caption: A decision-making workflow for troubleshooting reductive alkylation.

Common Issues and Solutions:

  • Incomplete Reaction:

    • Cause: The quality of the sodium triacetoxyborohydride may be compromised due to its hygroscopic nature. The solvent may not be sufficiently anhydrous.

    • Solution: Use freshly opened or properly stored NaBH(OAc)₃. Ensure the use of anhydrous solvents. Consider extending the reaction time.

  • Low Yield:

    • Cause: In addition to an incomplete reaction, loss of product during work-up and purification can contribute to low yields. The product may have some water solubility.

    • Solution: Perform multiple extractions during the work-up. Optimize the column chromatography conditions to ensure good separation.

  • Formation of Side Products:

    • Reduction of the Aldehyde: While NaBH(OAc)₃ is selective, some reduction of the starting aldehyde to the corresponding alcohol can occur, especially with prolonged reaction times or if the reducing agent is of lower quality.

    • Solution: Ensure high-quality NaBH(OAc)₃ is used. Monitor the reaction closely and stop it once the starting amine is consumed.

    • Over-alkylation: While less common with primary amines in a 1:1 reaction, it's a possibility if the newly formed secondary amine is more nucleophilic than the starting primary amine.

    • Solution: Use a stoichiometric amount or a slight excess of the amine relative to the aldehyde.

Conclusion

The reductive alkylation of N-(Oxetan-3-yl)piperidin-4-amine is a highly effective and versatile method for the synthesis of a diverse range of N-substituted derivatives. By leveraging the mild and selective properties of sodium triacetoxyborohydride and carefully controlling the reaction conditions, researchers can efficiently generate novel compounds for drug discovery programs. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this important transformation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • BenchChem. (2025). Assessing the stability of the oxetane ring under various chemical conditions.
  • Alfa Chemistry. (n.d.). Borch Reductive Amination.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Reddit. (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-{[1-(oxetan-3-yl)piperidin-4-yl]methoxy}pyridin-2-amine.
  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 330-352.
  • Taylor & Francis Online. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?
  • RSC Publishing. (2023, June 15). Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). Alkylated piperazine compounds.
  • University of Bath. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
  • ResearchGate. (2019, January 15). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(benzyl)amino piperidine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.
  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination between a variety of substituted aromatic aldehydes.... Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of N-(Oxetan-3-yl)piperidin-4-amine into Peptide Scaffolds

Introduction: Expanding the Peptidomimetic Toolbox with Novel Scaffolds The therapeutic landscape is continuously evolving, with a growing emphasis on peptides and peptidomimetics that offer high specificity and potency....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Peptidomimetic Toolbox with Novel Scaffolds

The therapeutic landscape is continuously evolving, with a growing emphasis on peptides and peptidomimetics that offer high specificity and potency. However, native peptides often suffer from poor pharmacokinetic profiles, including susceptibility to enzymatic degradation. To overcome these limitations, medicinal chemists are increasingly turning to novel, non-natural building blocks to create more robust and drug-like molecules.[1][2] N-(Oxetan-3-yl)piperidin-4-amine emerges as a compelling scaffold in this context, merging the favorable attributes of the piperidine ring, a common motif in pharmaceuticals, with the unique properties of the oxetane moiety.[3]

The incorporation of an oxetane ring can significantly enhance the physicochemical properties of a parent molecule.[4][5][6][7][8] Oxetanes are known to improve aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent amines.[5][6] These attributes make N-(Oxetan-3-yl)piperidin-4-amine a valuable tool for researchers aiming to fine-tune the drug-like properties of their peptide candidates.

These application notes provide a comprehensive guide for the effective incorporation of N-(Oxetan-3-yl)piperidin-4-amine into peptide chains using both solid-phase and solution-phase synthesis techniques. The protocols detailed herein are designed to provide a robust starting point for researchers, with a focus on optimizing coupling efficiencies and minimizing potential side reactions.

Physicochemical Properties and Handling of N-(Oxetan-3-yl)piperidin-4-amine

A thorough understanding of the properties of N-(Oxetan-3-yl)piperidin-4-amine is crucial for its successful application.

PropertyValueSource
CAS Number 1228948-07-9[9]
Molecular Formula C₈H₁₆N₂O[10]
Molecular Weight 156.23 g/mol [1]
Appearance Solid[9]
Purity Typically ≥97%[9]
Storage Temperature Room Temperature[9]

Safety and Handling:

N-(Oxetan-3-yl)piperidin-4-amine should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.[11][12] It is classified as a warning-level hazard, with H-statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[9] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Application in Peptide Synthesis: A Gateway to Novel Peptidomimetics

N-(Oxetan-3-yl)piperidin-4-amine can be incorporated into a peptide sequence as a peptidomimetic of an amino acid, introducing a rigid, non-natural scaffold. The secondary amine of the piperidine ring participates in the peptide bond formation. Due to the inherent steric hindrance and lower nucleophilicity of secondary amines compared to primary amines, careful selection of coupling reagents and optimization of reaction conditions are paramount for achieving high yields.

Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS is the method of choice for the routine synthesis of peptides. The following protocols are designed for the efficient coupling of N-(Oxetan-3-yl)piperidin-4-amine onto a resin-bound peptide chain.

Diagram: SPPS Workflow for Incorporating N-(Oxetan-3-yl)piperidin-4-amine

spss_workflow Resin Resin with N-terminal deprotected peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Preactivation Pre-activation of Carboxylic Acid (Amino Acid + Coupling Reagent + Base) Preactivation->Coupling Amine N-(Oxetan-3-yl)piperidin-4-amine Amine->Coupling Wash2 DMF Wash Coupling->Wash2 Check Coupling Completion Check (e.g., Kaiser Test) Wash2->Check Check->Coupling Incomplete (Double Couple) NextCycle Proceed to next coupling cycle Check->NextCycle Complete Cleavage Cleavage and Deprotection (e.g., TFA cocktail) NextCycle->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: Workflow for solid-phase peptide synthesis incorporating a secondary amine.

Materials and Reagents:
  • Fmoc-protected amino acids

  • N-(Oxetan-3-yl)piperidin-4-amine

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) depending on the peptide sequence.[13][14]

  • Cold diethyl ether for precipitation

General Coupling Procedure (0.1 mmol scale):
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation of the Carboxylic Acid: In a separate vial, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU or HCTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling to a Primary Amine: Add the pre-activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Coupling of N-(Oxetan-3-yl)piperidin-4-amine (as the incoming nucleophile):

    • Follow steps 1-4 to deprotect the N-terminus of the resin-bound peptide and pre-activate the incoming carboxylic acid.

    • In a separate vial, dissolve N-(Oxetan-3-yl)piperidin-4-amine (3-5 equivalents) in DMF.

    • Add the solution of N-(Oxetan-3-yl)piperidin-4-amine to the resin, followed by the pre-activated carboxylic acid solution.

    • Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of the secondary amine, a longer coupling time is recommended.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test for primary amines, or a chloranil test for secondary amines) to check for reaction completion. If the coupling is incomplete, a "double coupling" may be necessary, where the coupling step is repeated with fresh reagents.[15][16]

  • Capping (Optional): To block any unreacted N-terminal amines, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Final Deprotection and Cleavage:

    • After the final coupling step, remove the N-terminal Fmoc group.

    • Wash the resin with DMF, then DCM, and dry under vacuum.

    • Treat the dried resin with the appropriate cleavage cocktail for 1-3 hours at room temperature.[17] The choice of scavenger is critical to protect the acid-sensitive oxetane ring; triisopropylsilane (TIS) is a suitable choice.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.[18]

Recommended Coupling Conditions for SPPS:
Coupling ReagentEquivalents (vs. Resin Loading)Base (DIPEA) EquivalentsPre-activation TimeCoupling Time
HATU 3 - 56 - 101 - 5 min2 - 4 hours
HCTU 3 - 56 - 101 - 5 min2 - 4 hours

Solution-Phase Peptide Synthesis Protocols

Solution-phase synthesis can be advantageous for shorter peptides or when scaling up the synthesis.

Diagram: Solution-Phase Coupling Workflow

solution_phase_workflow Reactants Protected Amino Acid + N-(Oxetan-3-yl)piperidin-4-amine + Coupling Reagent + Base in Anhydrous Solvent Reaction Coupling Reaction (Stir at RT) Reactants->Reaction Monitoring Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Workup (e.g., wash with NaHCO₃, brine) Monitoring->Workup Complete Extraction Organic Extraction (e.g., EtOAc or DCM) Workup->Extraction Drying Drying over Na₂SO₄ or MgSO₄ Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification

Caption: General workflow for solution-phase peptide coupling.

Materials and Reagents:
  • N-protected amino acid (e.g., Fmoc- or Boc-protected)

  • N-(Oxetan-3-yl)piperidin-4-amine

  • Coupling Reagents: HATU or HCTU

  • Base: DIPEA

  • Solvents: Anhydrous DMF or DCM

  • Workup Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, ethyl acetate (EtOAc), anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

General Coupling Procedure:
  • Reaction Setup: To a solution of the N-protected amino acid (1.0 equivalent) in anhydrous DMF or DCM, add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents). Stir the mixture at room temperature for 10-15 minutes for pre-activation.

  • Addition of Amine: Add a solution of N-(Oxetan-3-yl)piperidin-4-amine (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired peptide.

  • Deprotection: The protecting group (e.g., Fmoc or Boc) can be removed using standard procedures to allow for further chain elongation or to yield the final deprotected peptide.

Troubleshooting

  • Incomplete Coupling:

    • SPPS: Perform a double coupling.[15][16] Increase the equivalents of the amino acid, coupling reagent, and base. Consider using a more potent coupling reagent like HATU.

    • Solution-Phase: Increase the reaction time and/or temperature (e.g., to 40 °C). Ensure all reagents and solvents are anhydrous.

  • Racemization:

    • This is a potential side reaction, especially with certain amino acids. The use of additives like HOAt (which is a component of HATU) helps to suppress racemization.[9] Minimize the pre-activation time and the amount of base used.

  • Oxetane Ring Opening:

    • The oxetane ring is generally stable under standard peptide synthesis conditions but can be sensitive to strong acids. During the final cleavage step in SPPS, use a scavenger like triisopropylsilane (TIS) in the TFA cocktail to quench carbocations that could potentially attack the oxetane ring.[14]

Conclusion

N-(Oxetan-3-yl)piperidin-4-amine is a valuable and versatile building block for the synthesis of novel peptidomimetics. Its successful incorporation into peptide chains requires careful consideration of the challenges associated with coupling to a sterically hindered secondary amine. By employing potent coupling reagents such as HATU or HCTU, optimizing reaction conditions, and utilizing appropriate cleavage strategies, researchers can effectively integrate this unique scaffold to enhance the drug-like properties of their peptide candidates. The protocols outlined in these application notes provide a solid foundation for the exploration of this and other innovative building blocks in the exciting field of peptide drug discovery.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - NIH. (n.d.).
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Privileged Motifs.
  • N-(Oxetan-3-yl)piperidin-4-amine | 1228948-07-9 - MilliporeSigma. (n.d.).
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery.
  • US4569967A - Synthesis of N-substituted peptide amides - Google Patents. (n.d.).
  • Amide Synthesis - Fisher Scientific. (n.d.).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
  • Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. (2025).
  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023).
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - MilliporeSigma. (n.d.).
  • Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC - NIH. (2014).
  • Oxetanyl peptides: novel peptidomimetic modules for medicinal chemistry - ETH Zurich Research Collection. (2014).
  • Fmoc Resin Cleavage and Deprotection - MilliporeSigma. (n.d.).
  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. (n.d.).
  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. (n.d.).
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022).
  • Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.).
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (n.d.).
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis - Benchchem. (n.d.).
  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025).
  • Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results - PubMed. (2025).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
  • WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents. (n.d.).
  • Using double coupling to improve your peptide synthesis - Biotage. (2023).
  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC. (n.d.).
  • Introduction to the Synthesis of Peptidomimetics. (n.d.).
  • Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers | American Laboratory. (2008).
  • Peptide Hand Synthesis Part 8: Cleaving - YouTube. (2022).
  • Introduction to Cleavage Techniques - Thermo Fisher Scientific. (n.d.).
  • 1-(3-Oxetanyl)-4-piperidinamine. (n.d.).
  • HCTU and TCTU. New coupling reagents: Development and industrial aspects. (2025).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
  • 4 - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010).
  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
  • SYNTHETIC AND ANALYTICAL METHODS FOR METAL TARGETING PEPTIDES FOR THE SENSING AND REMOVAL OF METALS ACROSS VARIOUS MATRICES. (n.d.).
  • Developing methods for analysis of chiral small molecules and D-amino acid containing peptides - MavMatrix. (n.d.).
  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More - BioPharmaSpec. (2025).
  • N-(OXETAN-3-YL)PIPERIDIN-4-AMINE OXALATE - Fluorochem. (n.d.).

Sources

Method

Preparation of N-(Oxetan-3-yl)piperidin-4-amine Hydrochloride Salt

Detailed Application Note & Protocol [1] Part 1: Strategic Overview & Scientific Grounding[1] Introduction & Nomenclature Clarification The target molecule, N-(Oxetan-3-yl)piperidin-4-amine , is a critical building block...

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol

[1]

Part 1: Strategic Overview & Scientific Grounding[1]

Introduction & Nomenclature Clarification

The target molecule, N-(Oxetan-3-yl)piperidin-4-amine , is a critical building block in modern medicinal chemistry.[1] The oxetane ring serves as a "polar hydrophobic" surrogate for gem-dimethyl or carbonyl groups, improving metabolic stability and lowering lipophilicity (LogD) without sacrificing structural integrity.

Critical Nomenclature Note: There is a frequent naming ambiguity in chemical catalogs for this structure:

  • Isomer A (Target for this Guide): 1-(Oxetan-3-yl)piperidin-4-amine .[1] The oxetane is attached to the piperidine nitrogen (N1). This is the most common commercially available building block (CAS 1228948-07-9) used to append a piperidine motif to a scaffold while capping the basic nitrogen with a metabolically robust oxetane.[1]

  • Isomer B: N-(Oxetan-3-yl)piperidin-4-amine (Exocyclic).[1] The oxetane is attached to the exocyclic primary amine at position 4.

This guide focuses on the preparation of Isomer A (1-(Oxetan-3-yl)piperidin-4-amine) , as it aligns with the dominant industrial usage and the CAS number often associated with this name.[1] The protocol uses a robust reductive amination strategy followed by a controlled deprotection to preserve the acid-sensitive oxetane ring.[1]

Retrosynthetic Analysis

The synthesis is designed to prevent regioselectivity issues. We cannot react free piperidin-4-amine with oxetan-3-one directly, as this would lead to a mixture of N-alkylation products.[1] Instead, we utilize tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) to mask the primary amine, forcing the reductive amination to occur exclusively at the secondary piperidine nitrogen.[1]

Pathway:

  • Coupling: Reductive amination of Oxetan-3-one with 4-Boc-aminopiperidine .

  • Deprotection: Removal of the Boc group.[2]

  • Salt Formation: Controlled precipitation of the Hydrochloride salt.

Part 2: Experimental Protocols

Step 1: Reductive Amination

Objective: Synthesis of tert-butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate.

Reagents & Materials:

  • Oxetan-3-one: 1.0 equiv (e.g., 500 mg, 6.94 mmol)[1]

  • tert-Butyl piperidin-4-ylcarbamate: 1.1 equiv (1.53 g, 7.63 mmol)[1]

  • Sodium triacetoxyborohydride (STAB): 1.5 equiv (2.20 g, 10.4 mmol)

  • Acetic Acid (AcOH): 1.0 equiv (Catalyst)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): 0.2 M concentration (35 mL)

Protocol:

  • Dissolution: In a dry round-bottom flask under N2 atmosphere, dissolve tert-butyl piperidin-4-ylcarbamate (1.1 equiv) and Oxetan-3-one (1.0 equiv) in anhydrous DCM (or DCE).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30 minutes to allow iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes. Note: STAB is preferred over NaBH4 or NaCNBH3 for its mildness and selectivity, minimizing oxetane ring opening.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin) or LC-MS.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3 solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).

  • Workup: Combine organic phases, wash with Brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0–5% MeOH in DCM) to yield the Boc-protected intermediate as a white/off-white solid.

Step 2: Deprotection & Salt Formation

Objective: Synthesis of 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride.

Critical Safety Warning: Oxetane rings are acid-sensitive and can hydrolyze to diols in strong aqueous acids or at high temperatures.[1] We utilize a TFA-mediated deprotection followed by a non-aqueous HCl treatment to ensure ring integrity.

Reagents:

  • Trifluoroacetic Acid (TFA): 10–20 equiv.

  • Dichloromethane (DCM): Solvent.

  • HCl in Dioxane (4.0 M): For salt formation.

  • Diethyl Ether (Et2O): For precipitation.

Protocol:

  • Deprotection: Dissolve the intermediate from Step 1 in DCM (0.1 M). Cool to 0°C.[2][3]

  • Addition: Add TFA (10 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2–4 hours. Monitor by LC-MS (disappearance of Boc-mass).[1]

  • Free Base Isolation (Crucial Step):

    • Concentrate the reaction mixture to dryness (azeotrope with toluene if needed to remove excess TFA).

    • Redissolve the residue in DCM.

    • Wash with saturated aqueous NaHCO3 (keep contact time short, <10 mins) to neutralize TFA.

    • Extract aqueous layer with DCM/Isopropanol (3:1) multiple times to ensure recovery of the polar amine.

    • Dry (Na2SO4) and concentrate to obtain the Free Base oil.

  • Salt Formation:

    • Dissolve the Free Base in a minimal amount of anhydrous DCM or Ethanol .

    • Cool to 0°C.[2][3]

    • Add 4.0 M HCl in Dioxane (2.2 equiv) dropwise. A white precipitate should form immediately.

    • Add anhydrous Diethyl Ether (excess) to complete precipitation.

  • Isolation: Filter the solid under N2. Wash with cold Ether.

  • Drying: Dry under high vacuum at RT for 24 hours. Avoid heating >40°C during drying.

Part 3: Visualization & Data[1]

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Oxetan-3-one + 4-Boc-aminopiperidine Step1 Step 1: Reductive Amination (STAB, AcOH, DCM, RT) Forms C-N Bond Start->Step1 Inter Intermediate: tert-butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate Step1->Inter Step2 Step 2: Deprotection (TFA / DCM, 0°C) Removes Boc Group Inter->Step2 Base Free Base Isolation (NaHCO3 Wash -> Extraction) Preserves Oxetane Ring Step2->Base Critical Safety Step Step3 Step 3: Salt Formation (HCl in Dioxane/Ether) Precipitates Product Base->Step3 Final Final Product: 1-(Oxetan-3-yl)piperidin-4-amine Dihydrochloride Step3->Final

Caption: Step-by-step synthetic workflow emphasizing the isolation of the free base to protect the oxetane ring from hydrolysis.

Analytical Data Summary (Expected)
AnalysisExpected ResultInterpretation
Appearance White to off-white hygroscopic solidTypical for amine HCl salts.[1]
MS (ESI) [M+H]+ = 157.1Molecular ion of the free base (C8H16N2O).
1H NMR (D2O) δ 4.85-4.75 (m, 2H), 4.70-4.60 (m, 2H)Oxetane protons : Characteristic multiplets for the 3-substituted oxetane ring.
1H NMR (D2O) δ 4.40 (m, 1H)CH-N : Methine proton on the oxetane ring attached to Nitrogen.
1H NMR (D2O) δ 3.50-2.80 (m, piperidine protons)Piperidine ring protons (shifted downfield due to salt form).

Part 4: Senior Scientist Insights & Troubleshooting

  • Oxetane Fragility: The oxetane ring is kinetically stable but thermodynamically strained. Avoid refluxing in aqueous acid. If you observe ring-opened byproducts (diols, [M+18]+ in MS), reduce the temperature of the deprotection step or switch to HCl/MeOH at 0°C, but the TFA method described above is generally superior for yield.

  • Stoichiometry: Use a slight excess of the amine (1.1 eq) in Step 1. Oxetan-3-one is volatile and can be lost if the reaction is purged too vigorously with nitrogen.[1]

  • Salt Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Store under Argon/Nitrogen in a desiccator. If the salt becomes a gum, triturating with hot acetonitrile followed by cooling can induce crystallization.

  • Alternative Isomer: If you strictly require the exocyclic isomer (N -(oxetan-3-yl)... where oxetane is on the 4-amino group), you must reverse the starting materials: Use N-Boc-4-piperidone + Oxetan-3-amine .[1] The reductive amination conditions (STAB/DCM) remain identical.

References

  • BenchChem. Assessing the stability of the oxetane ring under various chemical conditions. Retrieved from

  • MySkinRecipes. 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride Product Data. Retrieved from

  • Fluorochem. N-(Oxetan-3-yl)piperidin-4-amine Oxalate Product Data. Retrieved from

  • PubChem. Compound Summary for CID 71741918 (1-(Oxetan-3-yl)piperidin-4-amine).[1][4] Retrieved from

  • Wuitschik, G., et al. Oxetanes as promising modules in drug discovery. Angew.[3] Chem. Int. Ed. 2006, 45, 7736-7739. (Foundational text on oxetane stability).

Sources

Application

Application Note &amp; Protocol: Optimizing Solvent Systems for Oxetane-Amine Coupling Reactions

Abstract The coupling of oxetanes with amines to generate 3-amino-alcohols is a cornerstone reaction in modern medicinal chemistry. The resulting motifs are valued as metabolically stable bioisosteres for amides and gem-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The coupling of oxetanes with amines to generate 3-amino-alcohols is a cornerstone reaction in modern medicinal chemistry. The resulting motifs are valued as metabolically stable bioisosteres for amides and gem-dimethyl groups, offering a powerful tool to modulate the physicochemical properties of drug candidates.[1][2] However, the inherent stability of the oxetane ring compared to its three-membered epoxide counterpart presents a synthetic challenge, often necessitating activation.[3] The choice of reaction solvent is not a passive parameter but a critical determinant of reaction efficiency, selectivity, and even the mechanistic pathway. This guide provides a detailed exploration of solvent effects in oxetane-amine couplings, offering a framework for rational solvent selection and providing robust, field-proven protocols for researchers in drug development.

The Mechanistic Imperative: Why Solvent Choice is Paramount

The reaction between an oxetane and an amine typically requires acid catalysis to facilitate the ring-opening. The reaction can proceed through mechanisms with SN1 or SN2 characteristics, and the solvent plays a crucial role in stabilizing the key intermediates and transition states.

Catalytic Activation: Both Lewis acids (e.g., Sc(OTf)₃, In(OTf)₃, B(C₆F₅)₃) and Brønsted acids (e.g., TfOH, HNTf₂) are employed to activate the oxetane.[4][5][6][7] The acid coordinates to the oxetane's oxygen atom, increasing the electrophilicity of the ring carbons and making them susceptible to nucleophilic attack by the amine.

The SN1/SN2 Continuum: The mechanism often involves the formation of a positively charged intermediate. In a more SN1-like pathway, a discrete oxetane carbocation is formed, which is then trapped by the amine nucleophile.[7][8] In a more SN2-like pathway, the amine attacks the carbon-oxygen bond as it breaks, proceeding through a charged transition state. The stability of the carbocation (e.g., at a tertiary or benzylic position) and the reaction conditions influence the operative mechanism.

The solvent's primary roles are:

  • Stabilizing Charged Species: Polar solvents are essential for stabilizing the developing positive charge on the oxetane ring during activation and the subsequent charged intermediates or transition states.

  • Modulating Catalyst Activity: Coordinating solvents can compete with the oxetane for the Lewis acid catalyst, potentially inhibiting the reaction.

  • Controlling Side Reactions: Protic solvents can act as competing nucleophiles, leading to undesired solvolysis byproducts.

Oxetane_Amine_Coupling_Mechanism cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Ring-Opening Oxetane Oxetane ActivatedComplex Activated Oxonium Ion Oxetane->ActivatedComplex Coordination Amine Amine (R₂NH) Carbocation Oxetane Carbocation (Sₙ1-like pathway) Amine->Carbocation Fast Trapping TransitionState Sₙ2-like Transition State Amine->TransitionState Attack Catalyst Acid Catalyst (A⁺) Catalyst->ActivatedComplex ActivatedComplex->Carbocation Ring Opening (rate-limiting) ActivatedComplex->TransitionState Sₙ2-like Product γ-Amino Alcohol Carbocation->Product TransitionState->Product

Caption: General mechanism of acid-catalyzed oxetane-amine coupling.

Principles of Rational Solvent Selection

A systematic approach to solvent selection, considering its physical and chemical properties, is crucial for optimizing the reaction outcome.

Polarity and Dielectric Constant

High-polarity solvents are generally preferred as they can effectively stabilize the charged intermediates central to the reaction mechanism.

  • Aprotic Polar Solvents (e.g., Acetonitrile, Nitromethane): These are often excellent choices. They possess a high dielectric constant to support charge separation and stabilize cationic intermediates without the risk of acting as competing nucleophiles.[7] Acetonitrile, in particular, is noted for its ability to stabilize oxetane carbocations.[7]

  • Aprotic Solvents of Intermediate Polarity (e.g., Dichloromethane (DCM)): DCM is a versatile solvent that provides a good balance of polarity for solubilizing reagents and stabilizing intermediates, while being relatively non-coordinating.

  • Nonpolar Solvents (e.g., Toluene, Hexanes): These are generally poor choices unless dictated by the specific catalyst system. For instance, certain bulky Lewis acids may show higher activity in non-coordinating solvents like toluene, where solvent competition for the catalyst is minimized.[9]

Protic vs. Aprotic Solvents

The presence of an acidic proton fundamentally changes the solvent's role.

  • Protic Solvents (e.g., Alcohols like MeOH, EtOH; Water): These should be used with extreme caution. Their ability to act as nucleophiles can lead to significant formation of ether or diol byproducts through solvolysis, especially under strong acidic conditions or at elevated temperatures.[8] In some specific synthetic designs, water has been shown to favor oxetane formation over other pathways, but for amine coupling, it is generally avoided.[1]

  • Aprotic Solvents: As discussed, these are the preferred class for oxetane-amine couplings, as they eliminate the possibility of solvolysis side reactions.

Coordinating vs. Non-Coordinating Solvents

This property is especially critical in Lewis acid-catalyzed reactions.

  • Coordinating Solvents (e.g., THF, Acetonitrile, DMSO): These solvents are Lewis basic and can coordinate to the Lewis acid catalyst. This can lead to catalyst inhibition or deactivation, as the solvent competes directly with the oxetane substrate for the active site of the catalyst.

  • Non-Coordinating Solvents (e.g., DCM, Toluene, Chloroform): These are often the solvents of choice for reactions employing sensitive Lewis acids. They provide a medium for the reaction without significantly interfering with the catalyst's ability to activate the oxetane.[9][10]

Comparative Analysis of Common Solvents

The following table summarizes the performance and key considerations for various solvents commonly screened for oxetane-amine coupling reactions, based on literature precedents.

SolventClassDielectric Constant (ε)Typical Use Case & RationalePotential Pitfalls
Dichloromethane (DCM) Aprotic, Non-coordinating9.1Workhorse Solvent: Good for many Lewis and Brønsted acid systems. Provides moderate polarity without strong coordination.[5]Relatively low boiling point (40 °C) limits reaction temperature.
Acetonitrile (MeCN) Aprotic Polar, Coordinating37.5SN1-type Reactions: Excellent for stabilizing carbocation intermediates.[7] Often used with Brønsted acids.Can coordinate to and inhibit some Lewis acids. Higher boiling point (82 °C) allows for heating.
Toluene Aprotic, Non-polar2.4Bulky/Sensitive Lewis Acids: Used when catalyst coordination by the solvent must be avoided.[9] Allows for higher reaction temperatures (111 °C).Low polarity may not sufficiently stabilize charged intermediates, potentially slowing the reaction.
Methanol (MeOH) Protic Polar33.0Generally not recommended.High risk of solvolysis: Methanol is a potent nucleophile under acidic conditions, leading to ring-opened ether byproducts.[8]
Dioxane / Water Mixed PolarVariableUsed in specific cases for intramolecular ring-opening or when substrates have poor organic solubility.[11]Water can hydrolyze the oxetane or quench the catalyst. Dioxane can form peroxides.
Chloroform (CHCl₃) Aprotic, Non-coordinating4.8Friedel-Crafts type reactions involving oxetanes and electron-rich arenes.[10]Lower polarity than DCM; potential toxicity concerns.

Field-Proven Experimental Protocol

This section provides a detailed, step-by-step methodology for a general Lewis acid-catalyzed oxetane-amine coupling reaction.

Experimental_Workflow Prep 1. Reagent Preparation & System Setup Addition 2. Reagent Addition (Amine, Oxetane, Catalyst) Prep->Addition Inert Atmosphere (N₂/Ar) Reaction 3. Reaction Monitoring (TLC, LC-MS) Addition->Reaction Stir at RT or Heat Quench 4. Reaction Quench (e.g., sat. aq. NaHCO₃) Reaction->Quench Upon Completion Workup 5. Aqueous Workup & Extraction Quench->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Dry & Concentrate Analyze 7. Characterization (NMR, HRMS) Purify->Analyze

Caption: Standard experimental workflow for oxetane-amine coupling.
Protocol: Lewis Acid-Catalyzed Coupling of 3-Aryl-3-hydroxyoxetane with a Secondary Amine

Materials:

  • 3-Aryl-3-hydroxyoxetane (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 - 1.5 equiv)

  • Lewis Acid Catalyst (e.g., Sc(OTf)₃) (5 - 10 mol%)

  • Anhydrous Dichloromethane (DCM) (to achieve 0.1 - 0.2 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • System Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 3-aryl-3-hydroxyoxetane (1.0 equiv) and the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon).

  • Solvent and Reagent Addition: Add anhydrous DCM via syringe to achieve the target concentration (e.g., 0.1 M). Stir the resulting suspension/solution for 5 minutes at room temperature. Add the secondary amine (1.2 equiv) dropwise via syringe.

  • Reaction Execution: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it may be gently heated to reflux (40 °C for DCM), but this should be done cautiously to avoid side reactions.

  • Reaction Quench: Once the starting material is consumed (typically 2-12 hours), cool the reaction to room temperature (if heated) and carefully quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure γ-amino alcohol product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Final Considerations

  • Low Conversion: If the reaction stalls, consider a more polar solvent like acetonitrile (if compatible with the catalyst) or a higher reaction temperature. An increase in catalyst loading (up to 20 mol%) may also be beneficial.

  • Formation of Side Products: If solvolysis is suspected (when using potentially wet solvents or protic additives), ensure all reagents and solvents are rigorously dried. If elimination byproducts are observed, consider running the reaction at a lower temperature.

  • Catalyst Incompatibility: For strong, hard Lewis acids, highly coordinating solvents like THF or DMSO should be avoided. A switch to a non-coordinating solvent like toluene or DCM is advisable. Conversely, for reactions proceeding via a distinct carbocation, a polar solvent like acetonitrile may be required for stabilization, favoring a Brønsted acid or a robust Lewis acid.

By carefully considering the interplay between the reaction mechanism, catalyst, and solvent properties, researchers can successfully navigate the challenges of oxetane-amine coupling to unlock a diverse chemical space of high value for drug discovery.

References

  • Spránitz, P., et al. (2024). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angewandte Chemie International Edition, e202410554. [Link]

  • Verde-Sesto, E., et al. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C₆F₅)₃. Advanced Synthesis & Catalysis. [Link]

  • Huang, H., et al. (2019). A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products. Chemical Science, 10(35), 8146-8151. [Link]

  • Urban, M., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-149. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Urban, M., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-149. [Link]

  • Rojas, J., et al. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Nature Chemistry, 14, 160–167. [Link]

  • Huang, H., et al. (2022). Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters, 24(18), 3335-3340. [Link]

  • Dong Group. (n.d.). Oxetane Presentation.pptx. [Link]

  • Urban, M., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-149. [Link]

  • Gryko, D., et al. (2022). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. ResearchGate. [Link]

  • Paton, R. S., et al. (2021). Brønsted-Acid-Catalyzed Intramolecular Carbonyl-Olefin Reactions: Interrupted Metathesis vs Carbonyl-Ene Reaction. The Journal of Organic Chemistry, 86(3), 3008-3016. [Link]

  • Bull, J. A., et al. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Nature Chemistry, 14, 160-167. [Link]

  • Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2336-2341. [Link]

  • Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. PMC. [Link]

  • D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11345-11387. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4992-4996. [Link]

  • Ferreira, M., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5123. [Link]

Sources

Method

Integrating N-(Oxetan-3-yl)piperidin-4-amine into chemical libraries

Application Note: Strategic Integration of N-(Oxetan-3-yl)piperidin-4-amine into Medicinal Chemistry Libraries Executive Summary The integration of N-(Oxetan-3-yl)piperidin-4-amine (CAS: 1228948-07-9) into chemical libra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of N-(Oxetan-3-yl)piperidin-4-amine into Medicinal Chemistry Libraries

Executive Summary

The integration of N-(Oxetan-3-yl)piperidin-4-amine (CAS: 1228948-07-9) into chemical libraries represents a high-value strategy for "escaping flatland" in drug discovery. This building block serves as a metabolically stable, polar-hydrophobic surrogate for traditional morpholine, isopropyl-amine, or gem-dimethyl piperidine groups. By incorporating the oxetane ring, researchers can significantly lower the lipophilicity (LogD) and basicity (pKa) of the resulting scaffold without sacrificing steric coverage, thereby improving metabolic stability and reducing hERG liability.

This guide provides the scientific rationale, physicochemical data, and validated protocols for integrating this motif into diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) campaigns.

Scientific Rationale: The Oxetane Advantage[1]

The "Polar Hydrophobic" Effect

The oxetane ring is a 4-membered ether that acts as a "polar hydrophobic" unit. While it possesses a lipophilic volume similar to a gem-dimethyl group, the exposed oxygen lone pairs create a high dipole moment. This allows the group to solvate well in aqueous media (lowering LogD) while still filling hydrophobic pockets in target proteins.

pKa Modulation & hERG Avoidance

One of the most critical applications of the N-(Oxetan-3-yl) motif is basicity modulation.

  • Mechanism: The electronegative oxygen in the oxetane ring exerts a strong inductive electron-withdrawing effect ($ -I $) on the adjacent amine.[1]

  • Impact: This reduces the pKa of the exocyclic amine by approximately 2.5–3.0 log units compared to an isopropyl analog (e.g., dropping from pKa ~10.5 to ~7.5).

  • Benefit: This shift brings the amine into the physiological pH range, improving membrane permeability (more neutral species at pH 7.4) and significantly reducing affinity for the hERG potassium channel, which strongly binds high-pKa basic amines.

Physicochemical Profile Comparison
PropertyIsopropyl-piperidin-4-amine AnalogN-(Oxetan-3-yl)piperidin-4-amine Impact
Molecular Weight ~142 Da156.23 DaSlight Increase
cLogP ~1.2~0.4Improved Solubility
pKa (Exocyclic N) ~10.5~7.2 - 7.6Reduced Basicity
Metabolic Stability Low (N-dealkylation prone)High (Blocked soft spot)Extended t1/2
Fsp3 HighHighMaintains 3D character

Experimental Workflow Visualization

The following diagram outlines the decision tree for integrating this building block based on the target scaffold electrophile.

LibraryIntegration Start Building Block: N-(Oxetan-3-yl)piperidin-4-amine (Salt Form) FreeBase Free-Basing Step (Required for non-aq coupling) Start->FreeBase Na2CO3/DCM Decision Select Scaffold Electrophile FreeBase->Decision RouteA Route A: Aryl Halide (SnAr / Buchwald) Decision->RouteA Ar-X RouteB Route B: Carboxylic Acid (Amide Coupling) Decision->RouteB R-COOH RouteC Route C: Sulfonyl Chloride (Sulfonylation) Decision->RouteC R-SO2Cl Product Final Library Member (QC: LCMS/NMR) RouteA->Product Pd cat. or Heat RouteB->Product HATU/DIEA RouteC->Product TEA/DCM

Figure 1: Strategic workflow for integrating the oxetane-piperidine motif into chemical libraries.

Detailed Protocols

Protocol A: Handling & Free-Basing

Context: The building block is typically supplied as a dihydrochloride or oxalate salt to ensure shelf stability. Direct use in palladium-catalyzed reactions can poison catalysts or stall kinetics.

  • Dissolution: Dissolve 1.0 mmol of N-(Oxetan-3-yl)piperidin-4-amine dihydrochloride in 5 mL of minimal water.

  • Basification: Carefully add saturated aqueous

    
     or 
    
    
    
    until pH > 10. Note: Avoid NaOH if possible to prevent potential oxetane ring opening under high heat/strong base, though the ring is generally base-stable.
  • Extraction: Extract exhaustively with DCM/Isopropanol (3:1 ratio). The polarity of the oxetane requires a polar organic mixture for efficient recovery.

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo at < 40°C.
    
  • Storage: Use immediately. Free amines with oxetanes are stable but can absorb

    
    .
    
Protocol B: Library Integration via (Nucleophilic Aromatic Substitution)

Application: Attaching the motif to heteroaryl scaffolds (e.g., chloropyrimidines, fluoronitrobenzenes).

Reagents:

  • Scaffold: Heteroaryl Chloride (1.0 equiv)

  • Nucleophile: N-(Oxetan-3-yl)piperidin-4-amine (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMSO or NMP (anhydrous)

Step-by-Step:

  • Preparation: In a library vial, dissolve the Heteroaryl Chloride in DMSO (0.2 M concentration).

  • Addition: Add the DIPEA followed by the amine building block.

  • Reaction: Seal and heat to 80–100°C for 4–12 hours.

    • Critical Insight: Oxetanes are thermally stable up to ~120°C in basic media. Do not exceed 140°C to avoid thermal decomposition.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO.

  • Purification: Isolate via reverse-phase prep-HPLC.

    • Caution: Ensure mobile phase modifiers are removed quickly. While 3-substituted oxetanes are relatively acid-stable, prolonged exposure to strong acidic modifiers (TFA) during concentration can degrade the ring. Use Formic Acid or Ammonium Acetate buffers preferred.

Protocol C: Buchwald-Hartwig Coupling

Application: For unactivated aryl halides where


 fails.

Reagents:

  • Catalyst:

    
     / XPhos or RuPhos (The "Phos" ligands are excellent for secondary amines).
    
  • Base:

    
     or NaOtBu.
    
  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step:

  • Inerting: Purge reaction vessel with Nitrogen/Argon.

  • Mixing: Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), Base (2.0 equiv).

  • Catalyst: Add Pre-complexed Pd/Ligand (5 mol%).

  • Heating: Heat to 90°C for 16 hours.

  • Filtration: Filter through Celite to remove Pd black.

  • QC: Check for de-oxetanylation (rare, but possible with strong Lewis acids). The product should show a distinct oxetane multiplet in NMR (

    
     4.5–4.8 ppm).[2]
    

Troubleshooting & Stability Guide

IssueProbable CauseSolution
Ring Opening (Acid) Exposure to strong acid (HCl/TFA) in non-aqueous solvents.Use aqueous acid workups (ring is stable in aq. acid).[2][3][4][5] Switch to Formic Acid for HPLC.
Low Yield (

)
Poor nucleophilicity due to steric bulk of oxetane?Unlikely. The piperidine N1 is sterically unhindered. Increase Temperature to 100°C or switch to Buchwald.
Decomposition Lewis Acid interaction (e.g.,

,

).
Avoid strong Lewis acids. Oxetane oxygen coordinates strongly, leading to ring strain release.

References

  • Wuitschik, G. et al. (2010). Oxetanes as promising modules in drug discovery.[5][6] Angewandte Chemie International Edition.[7]

  • Barnes-Seeman, D. (2012). The role of oxetanes in the modulation of physicochemical properties.[8][1][5][9] Journal of Medicinal Chemistry.

  • Stepan, A. F. et al. (2011). Metabolism-directed design of oxetane-containing arylsulfonamide derivatives. Journal of Medicinal Chemistry.

  • Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[8][10][11] Chemical Reviews.[7]

  • Carreira, E. M. & Rogers-Evans, M. (2014). Oxetanes: Operative Bioisosteres for the Medicinal Chemist.[8][12] Aldrichimica Acta.

Sources

Application

Application Note: Protecting Group Strategies for N-(Oxetan-3-yl)piperidin-4-amine Synthesis

Abstract & Strategic Overview The incorporation of oxetane rings into drug scaffolds is a high-value strategy in medicinal chemistry. Oxetanes act as metabolically stable, polar surrogates for gem-dimethyl or carbonyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of oxetane rings into drug scaffolds is a high-value strategy in medicinal chemistry. Oxetanes act as metabolically stable, polar surrogates for gem-dimethyl or carbonyl groups, often improving solubility and reducing lipophilicity (LogD) [1].[1] However, the synthesis of N-(Oxetan-3-yl)piperidin-4-amine presents a specific chemoselective challenge: the oxetane ring is acid-sensitive (prone to ring-opening polymerization or hydrolysis), yet the standard protecting group (PG) for the piperidine nitrogen is the acid-labile tert-butyloxycarbonyl (Boc) group.

This Application Note provides a validated decision framework and detailed protocols for synthesizing this scaffold. We prioritize strategies that preserve the strained ether ring while allowing efficient amine deprotection.

Strategic Decision Matrix

The choice of protecting group for the piperidine nitrogen (


) depends on the stability requirements of the oxetane and other functional groups present in the molecule.
StrategyProtecting Group (

)
Deprotection ConditionOxetane Risk ProfileRecommendation
A (Standard) Boc TFA / DCM (0 °C)Medium Primary Choice. High yield, cheap.[1] Requires strict temperature control.[1]
B (Acid-Free) Fmoc Piperidine / DMFLow Best for Acid-Sensitive substrates or if the oxetane is highly substituted/strained.
C (Reductive) Cbz / Bn H₂ / Pd-CLow-Medium Alternative. Oxetanes are generally stable to hydrogenolysis, but catalyst poisoning or ring opening at high pressure is possible.[1]

Visual Workflows

Diagram 1: Strategic Synthesis Pathway

This flowchart illustrates the decision logic for selecting the appropriate route based on available reagents and downstream sensitivity.

G Start Target: N-(Oxetan-3-yl)piperidin-4-amine Choice Select Protecting Group (PG) for Piperidine Start->Choice RouteA Route A: Boc Protection (Standard) Choice->RouteA Standard Use RouteB Route B: Fmoc Protection (Acid-Sensitive) Choice->RouteB If Acid Sensitive Step1A Reductive Amination (1-Boc-4-aminopiperidine + Oxetan-3-one) RouteA->Step1A Step1B Reductive Amination (1-Fmoc-4-aminopiperidine + Oxetan-3-one) RouteB->Step1B DeprotectA Deprotection: TFA / DCM @ 0°C (CRITICAL: Temp Control) Step1A->DeprotectA DeprotectB Deprotection: 20% Piperidine / DMF (Base Mediated) Step1B->DeprotectB Result Final Product (Intact Oxetane Ring) DeprotectA->Result Quench w/ NaHCO3 DeprotectB->Result

Caption: Decision tree for selecting the optimal protecting group strategy to ensure oxetane survival.

Detailed Protocols

Protocol A: The "Standard" Boc Route (High Efficiency)

Rationale: While oxetanes are acid-sensitive, literature confirms 3,3-disubstituted and even monosubstituted oxetanes can survive Trifluoroacetic Acid (TFA) if the temperature is kept low and the exposure time is minimized [1, 2]. Strong aqueous acids (HCl) must be avoided.[1]

Step 1: Reductive Amination[2][3][4][5]
  • Reagents: 1-Boc-4-aminopiperidine (1.0 eq), Oxetan-3-one (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (1.0 eq), DCM (Dichloromethane).[1]

  • Mechanism: Formation of the imine followed by in situ reduction.[5] STAB is preferred over NaBH₄ due to better selectivity and milder nature.

  • Dissolve 1-Boc-4-aminopiperidine (10 mmol) and Oxetan-3-one (11 mmol) in anhydrous DCM (40 mL).

  • Add Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30 minutes to allow imine equilibrium.

  • Cool to 0 °C. Add STAB (14 mmol) portion-wise over 10 minutes.

  • Warm to RT and stir for 4–16 hours. Monitor by TLC/LCMS.[1]

  • Quench: Add saturated aqueous NaHCO₃ (caution: gas evolution).

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Step 2: Controlled Boc-Deprotection (The Critical Step)
  • Reagents: TFA, DCM, Saturated NaHCO₃.[1]

  • Dissolve the intermediate from Step 1 in DCM (10 mL per gram of substrate).

  • Cool the solution to 0 °C (Ice/Water bath). Do not skip this.

  • Add TFA dropwise to achieve a final ratio of 1:4 (TFA:DCM) or 1:2 depending on kinetics.[1] Maintain 0 °C.

  • Monitor reaction strictly by TLC/LCMS every 15 minutes. Reaction is usually complete in 30–60 mins.[1]

  • Termination: Pour the reaction mixture slowly into a stirred mixture of ice and saturated aqueous NaHCO₃ . Ensure pH is basic (pH > 8).[1]

    • Note: Do not concentrate the acidic mixture directly, as the high concentration of TFA during evaporation can open the oxetane ring.

  • Extract the free amine with DCM or CHCl₃/iPrOH (3:1) if highly polar.[1][6]

Protocol B: The "Safe" Fmoc Route (Acid-Free)

Rationale: Oxetanes are completely stable to basic conditions. Using Fmoc allows deprotection using secondary amines, eliminating the risk of ring opening entirely [3].[1]

Step 1: Reductive Amination[2][3][4][5]
  • Reagents: 1-Fmoc-4-aminopiperidine (1.0 eq), Oxetan-3-one (1.1 eq), STAB (1.4 eq), DCM.[1]

  • Follow the same reductive amination procedure as Protocol A.

  • Note: Fmoc groups are lipophilic; purification is often easier than the free amine but solubility in DCM might be lower. If needed, add a small amount of DMF.[1]

Step 2: Fmoc-Deprotection
  • Reagents: Piperidine (20% v/v) in DMF or DCM.

  • Dissolve the Fmoc-protected intermediate in 20% Piperidine in DMF .

  • Stir at RT for 1–2 hours.

  • Workup: Concentrate under reduced pressure.

  • Purification: The major contaminant is the fulvene-piperidine adduct. Purify via reverse-phase prep-HPLC or flash chromatography (DCM/MeOH/NH₃).

Quality Control & Troubleshooting

Analytical Validation (NMR Markers)

To verify the oxetane ring is intact, inspect the ¹H NMR spectrum (typically in CDCl₃ or DMSO-d₆).

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Value
Oxetane

-H
4.40 – 4.80 Multiplet/Triplet Critical. If these signals disappear or shift to ~3.5 ppm (broad), the ring has opened (diol/polymer formation).
Oxetane

-H
3.80 – 4.10 Multiplet Center of the ring; shifts depending on N-substitution.
Piperidine

-H
2.50 – 2.80MultipletDiagnostic for the reductive amination success.
Troubleshooting Table
IssueProbable CauseSolution
Oxetane Ring Opening Acid concentration too high or temp too high during deprotection.Use Protocol B (Fmoc).[1] If using Protocol A, quench with base before evaporation.[1]
Low Yield (Coupling) Incomplete imine formation.[1]Use Ti(OiPr)₄ as a dehydrating agent before adding reducing agent (though STAB usually suffices).[1]
Incomplete Deprotection TFA too dilute or reaction too cold.[1]Increase time at 0 °C. Do not warm to RT unless necessary.

References

  • Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[1]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Angewandte Chemie International Edition, 49(47), 9052–9055.[1] [1]

  • Duncton, M. A. J. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 4312–4315.[1] [1]

  • Bull, J. A., et al. (2016).[1] Exploiting the Oxetane Ring in Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[1] [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of N-(Oxetan-3-yl)piperidin-4-amine

This guide serves as a technical support resource for the synthesis of N-(Oxetan-3-yl)piperidin-4-amine , specifically focusing on the 1-(oxetan-3-yl)piperidin-4-amine isomer (where the oxetane ring is attached to the pi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis of N-(Oxetan-3-yl)piperidin-4-amine , specifically focusing on the 1-(oxetan-3-yl)piperidin-4-amine isomer (where the oxetane ring is attached to the piperidine nitrogen). This is the commercially standard structure associated with this name (CAS 1523571-88-1) and a critical "polar switch" motif in modern drug discovery.

Scope & Reaction Logic

Target Molecule: 1-(Oxetan-3-yl)piperidin-4-amine Primary Challenge: Balancing the low reactivity of the strained oxetane ketone (oxetan-3-one) with the acid-sensitivity of the resulting oxetane ring. Recommended Route: Indirect Reductive Amination using 4-(Boc-amino)piperidine and Oxetan-3-one .

Why This Route?

Direct reaction with unprotected piperidin-4-amine leads to uncontrolled mixtures (bis-alkylation and regiochemical ambiguity). Using the 4-Boc-protected amine ensures regioselectivity at the piperidine nitrogen. The Boc group is removed in a subsequent step (acidic deprotection), which must be carefully managed to avoid opening the oxetane ring.

Reaction Pathway Visualization

ReactionPathway Start 4-(Boc-amino)piperidine + Oxetan-3-one Imine Iminium Intermediate Start->Imine DCM, RT BocProduct Intermediate A: 1-(Oxetan-3-yl)-4-(Boc-amino)piperidine Imine->BocProduct Hydride Transfer RedAgent Reducing Agent (STAB) RedAgent->Imine FinalProduct Final Product: 1-(Oxetan-3-yl)piperidin-4-amine BocProduct->FinalProduct Controlled Acidolysis RingOpen Side Product: Ring-Opened Amino Alcohol BocProduct->RingOpen Excess Acid/Heat Deprotection Deprotection (TFA or HCl)

Caption: Step-wise synthesis pathway highlighting the critical intermediate and the risk of acid-catalyzed ring opening during deprotection.

Troubleshooting & Optimization (FAQs)

Category A: Low Yield in Reductive Amination[1]

Q: My conversion is stalled at 50%. Adding more reducing agent doesn't help. What is wrong? A: The issue is likely water contamination or imine instability .

  • Mechanism: Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[1] If your solvent (DCM/DCE) is wet, STAB hydrolyzes before reducing the iminium ion.

  • Solution:

    • Dry DCM over molecular sieves (3Å) before use.

    • Use 1.2 – 1.5 equivalents of Oxetan-3-one. The ketone is volatile and can be lost to the headspace.

    • Protocol Adjustment: Pre-mix the amine and ketone for 30 minutes before adding STAB to ensure equilibrium favors the hemiaminal/imine species.

Q: Should I use Acetic Acid (AcOH) to catalyze the reaction? A: Proceed with caution.

  • While AcOH normally accelerates imine formation, oxetanes are acid-sensitive.

  • Recommendation: Do not add AcOH initially. The basicity of the secondary amine is usually sufficient to drive reaction with STAB. Only add 1-2 drops of AcOH if monitoring shows no product formation after 2 hours.

Category B: Impurity Profile

Q: I see a major byproduct with M+18 mass. Is this the hydrate? A: This is likely the ring-opened amino alcohol .

  • Cause: Oxetane rings open under acidic conditions or high temperatures to form the 1,3-diol derivative.

  • Fix: Ensure your workup is strictly neutral or basic. When quenching the reductive amination, use saturated NaHCO3 (aq). Never use HCl for the workup of the intermediate.

Category C: Workup & Isolation[3]

Q: The product is not extracting into the organic layer. A: 1-(Oxetan-3-yl)piperidin-4-amine is highly polar and amphoteric.

  • Troubleshooting:

    • Avoid: Standard Ether/Water or Hexane/Water extractions.

    • Use: DCM:IPA (3:1) or Chloroform:IPA (3:1) as the organic phase.

    • Salting Out: Saturate the aqueous layer with NaCl (brine) to force the organic amine into the organic layer.

Optimized Experimental Protocol

This protocol minimizes ring-opening risks and maximizes yield using Sodium Triacetoxyborohydride (STAB) .

Step 1: Reductive Amination (Boc-Intermediate Synthesis)
ParameterSpecificationRationale
Limiting Reagent 4-(Boc-amino)piperidine (1.0 eq)Prevents bis-alkylation issues.
Electrophile Oxetan-3-one (1.3 eq)Excess compensates for volatility/homodimerization.
Reductant STAB (1.5 eq)Milder than NaCNBH3; safer profile.
Solvent Anhydrous DCM (0.1 M conc.)Non-coordinating; solubilizes STAB.
Temperature 0°C

RT
Controls exotherm during hydride addition.

Procedure:

  • Charge a flame-dried flask with 4-(Boc-amino)piperidine (1.0 equiv) and anhydrous DCM (10 mL per gram of amine).

  • Add Oxetan-3-one (1.3 equiv) in one portion. Stir at Room Temperature (RT) for 30 minutes.

  • Cool the mixture to 0°C (ice bath).

  • Add STAB (1.5 equiv) portion-wise over 10 minutes. Note: Gas evolution may occur.

  • Remove ice bath and stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H of Boc-intermediate).

  • Quench: Add saturated aqueous NaHCO3 slowly. Stir vigorously for 15 minutes.

  • Extraction: Extract aqueous layer 3x with DCM . Dry combined organics over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/Ethyl Acetate). Note: The Boc-intermediate is stable on silica.

Step 2: Deprotection (Critical Step)

Warning: Standard TFA/DCM deprotection can open the oxetane ring if too concentrated or left too long.

Procedure:

  • Dissolve the Boc-intermediate in DCM (0.1 M).

  • Add TFA (Trifluoroacetic acid) dropwise at 0°C . Final ratio should be DCM:TFA (4:1) . Do not use neat TFA.

  • Monitor strictly by LCMS every 30 minutes.

  • Immediate Quench: Once starting material is consumed (usually < 2 hours), pour the reaction mixture into a chilled solution of excess NaHCO3 or 1M NaOH (keep cold). The pH must be basic (pH > 10) immediately.

  • Extraction: Extract with DCM:IPA (3:1) .

  • Yield: Expect 85-95% yield as a free-flowing oil or low-melting solid.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery.

    • Context: Foundational text on the stability and utility of oxetanes in medicinal chemistry.[2]

  • Wurts, J., et al. (2012). Methodologies for the incorporation of oxetanes into piperidine scaffolds. Journal of Medicinal Chemistry.

    • Context: Specific protocols for reductive amination of oxetan-3-one with hindered amines.
  • Dunet, G., et al. (2017). Practical Synthesis of 3,3-Disubstituted Oxetanes. Organic Process Research & Development.

    • Context: Scale-up considerations and safety handling of oxetane reagents.
  • Sigma-Aldrich Technical Bulletin. (2023).

    • Context: Commercial validation of the 1-(oxetan-3-yl) isomer structure.

Sources

Optimization

Technical Support Center: Purification of N-(Oxetan-3-yl)piperidin-4-amine Intermediates

This guide serves as a technical support resource for the purification and handling of N-(Oxetan-3-yl)piperidin-4-amine and its regioisomer 1-(Oxetan-3-yl)piperidin-4-amine . These intermediates are increasingly common i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification and handling of N-(Oxetan-3-yl)piperidin-4-amine and its regioisomer 1-(Oxetan-3-yl)piperidin-4-amine . These intermediates are increasingly common in medicinal chemistry as "metabolic exits" or solubilizing groups, yet they present unique stability challenges due to the strained oxetane ring.

Product Identification & Structural Context

Before troubleshooting, confirm your specific isomer. The naming convention "N-(Oxetan-3-yl)..." is often used ambiguously by vendors for two distinct structures. Both share similar physicochemical challenges but differ in basicity.

FeatureIsomer A: 1-(Oxetan-3-yl)piperidin-4-amine Isomer B: N-(Oxetan-3-yl)piperidin-4-amine
Structure Oxetane attached to Piperidine NitrogenOxetane attached to Exocyclic Nitrogen
SMILES NC1CCN(C2COC2)CC1C1CNCCC1NC2COC2
pKa (approx) ~8.3 (Tertiary amine), ~10.8 (Primary amine)~11.0 (Piperidine NH), ~7.2 (Exocyclic NH)
Key Risk Primary amine is highly nucleophilic; prone to polymerization if stored as free base.Secondary amine is less basic due to oxetane induction; Piperidine NH is very polar.

Part 1: Troubleshooting Guides (Q&A)

Category 1: Stability & Decomposition

Q: My compound degraded during silica gel chromatography. The NMR shows a complex mixture of aliphatic signals. A: This is likely Acid-Catalyzed Ring Opening .

  • The Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). The oxetane ring, while more stable than an epoxide, is susceptible to hydrolysis or alcoholysis in the presence of Brønsted acids, especially if the elution is slow. This opens the ring to form a 1,3-diol or an amino-alcohol derivative.

  • The Solution: You must neutralize the silica surface.

    • Pre-treatment: Flush the silica column with mobile phase containing 1–2% Triethylamine (Et3N) or 1% NH4OH before loading the sample.

    • Mobile Phase: Maintain 0.5–1% Et3N or NH4OH throughout the elution.

    • Alternative: Use Basic Alumina or bonded amine-functionalized silica (NH2-silica) which avoids the acidity issue entirely.

Q: I tried forming the HCl salt for stability, but the yield was low and the solid was hygroscopic/degraded. A: Strong mineral acids (HCl, HBr) are risky for oxetanes.

  • The Cause: Protonation of the oxetane oxygen activates the ring towards nucleophilic attack by the chloride ion (or water), leading to ring opening (chlorohydrin formation).

  • The Solution: Use milder organic acids that form stable lattice structures without opening the ring.

    • Recommended: Oxalic acid (1.0 eq) or Fumaric acid . Commercial suppliers often provide these amines as oxalate salts (e.g., CAS 1523571-88-1) because they are crystalline and non-hygroscopic.

    • Protocol: Dissolve free base in EtOAc/EtOH; add 1.0 eq Oxalic acid in EtOH dropwise. Collect precipitate.

Category 2: Purification & Isolation[1]

Q: The compound streaks badly on TLC and column, even with MeOH/DCM. A: This is due to Silanol Interaction .

  • The Cause: The basic nitrogen atoms (especially the primary amine in Isomer A or piperidine NH in Isomer B) interact strongly with the free silanol groups (Si-OH) on the silica, causing peak tailing.

  • The Solution:

    • Solvent System: Switch to DCM : MeOH : NH4OH (90:10:1) . The ammonium hydroxide competes for silanol sites, sharpening the peak.

    • Gradient: Start at 98:2:0.2 (DCM:MeOH:NH4OH) and ramp to 90:10:1.

Q: I used Sodium Triacetoxyborohydride (STAB) for synthesis, but the product contains a persistent impurity that broadens the NMR signals. A: You likely have Boron-Amine Complexation .

  • The Cause: Boron byproducts from reductive amination can form stable Lewis acid-base adducts with the amine product, which do not separate easily on silica.

  • The Solution: An oxidative or chelating workup is required to break the B-N bond.

    • Method A (Rochelle's Salt): Quench reaction with saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 2 hours until layers are clear.

    • Method B (Solid Phase Extraction): Pass the crude reaction mixture through a SCX-2 (Strong Cation Exchange) cartridge.

      • Load mixture (in MeOH).

      • Wash with MeOH (removes boron salts and neutrals).

      • Elute product with 2M NH3 in MeOH.

Category 3: Detection

Q: I cannot see the compound on UV (254 nm). A: The molecule lacks a strong chromophore.

  • The Solution:

    • TLC Stain: Use Ninhydrin (stains primary/secondary amines red/purple) or Potassium Permanganate (KMnO4) (stains the aliphatic chain/oxetane yellow).

    • LC-MS: Rely on Total Ion Current (TIC) in positive mode (M+H).

    • ELSD/CAD: Use Evaporative Light Scattering or Charged Aerosol Detection if available.

Part 2: Detailed Experimental Protocols

Protocol A: Buffered Silica Gel Purification (Standard)

Use this for crude mixtures >500 mg.

  • Slurry Preparation: Suspend Silica Gel 60 (230–400 mesh) in DCM containing 1% Et3N . Pour into the column and flush with 2 column volumes (CV) of the same solvent to neutralize acid sites.

  • Sample Loading: Dissolve the crude residue in a minimum amount of DCM. If insoluble, use a small amount of MeOH, but ensure the loading zone is narrow. Avoid dry loading on standard silica if possible to minimize contact time.

  • Elution Gradient:

    • Solvent A: DCM

    • Solvent B: 10% NH4OH in MeOH (Prepare fresh: 10 mL aq. NH3 (28%) + 90 mL MeOH).

    • Gradient: 0% B (2 CV)

      
       5% B (5 CV) 
      
      
      
      10–20% B (until elution).
  • Fraction Collection: Check fractions with Ninhydrin stain. Pool and concentrate at <40°C (oxetanes can be thermally sensitive).

Protocol B: Boron Removal (Post-Reductive Amination)

Critical step before chromatography.

  • Dilute the reaction mixture (DCM or DCE) with an equal volume of 1 M aqueous K2CO3 or Sat. Rochelle's Salt .

  • Vigorous Stirring: Stir the biphasic mixture rapidly for 1–2 hours . The organic layer should turn from cloudy/milky to clear.

  • Separation: Separate layers. Extract aqueous layer 3x with DCM/Isopropanol (3:1) to recover polar amine.

  • Drying: Dry combined organics over Na2SO4. Do not use MgSO4 if the amine is very polar, as it can adsorb to the magnesium salt.

Part 3: Visualization & Decision Logic

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the optimal purification method based on scale and impurity profile.

PurificationLogic Start Crude Reaction Mixture (Reductive Amination) BoronCheck Is Boron/Reducing Agent Present? Start->BoronCheck Workup Perform Rochelle's Salt or K2CO3 Workup BoronCheck->Workup Yes ScaleCheck Scale of Synthesis? BoronCheck->ScaleCheck No (Already worked up) Workup->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 100 mg ScaleCheck->LargeScale SCX SCX-2 Cartridge (Catch & Release) SmallScale->SCX ColumnChoice Chromatography Selection LargeScale->ColumnChoice Final Pure N-(Oxetan-3-yl)piperidin-4-amine SCX->Final BasicAlumina Basic Alumina Column (0-5% MeOH/DCM) ColumnChoice->BasicAlumina Acid Sensitive/High Purity Needed BufferedSilica Buffered Silica Column (DCM/MeOH/NH4OH) ColumnChoice->BufferedSilica Standard Purification BasicAlumina->Final BufferedSilica->Final

Figure 2: Acid-Catalyzed Degradation Pathway

Caption: Mechanism of oxetane ring opening under acidic conditions, highlighting the need for buffered purification.

Degradation Oxetane Oxetane-Amine (Intact Ring) Protonated Protonated Oxetane (Activated) Oxetane->Protonated + H+ (Acidic Silica/TFA) RingOpen Ring Opening (Nucleophilic Attack) Protonated->RingOpen + H2O / MeOH Diol 1,3-Diol / Amino-Alcohol (Degraded Product) RingOpen->Diol Irreversible

Part 4: Data Summary

Table 1: Recommended Solvent Systems
MethodMobile Phase AMobile Phase BModifierApplication
TLC DCMMeOH1% NH4OHRapid purity check (Rf ~0.3 in 10% MeOH).
Flash (Silica) DCMMeOH1% Et3NGeneral purification. Pre-buffer column!
Flash (Alumina) DCMMeOHNoneAcid-sensitive compounds. No modifier needed.
Prep HPLC WaterAcetonitrile10mM NH4HCO3pH 10 Basic Method . Avoid TFA.
Table 2: Stability Profile
ConditionStability RatingNotes
Silica Gel (Untreated) PoorRing opening observed after >1h contact.
Basic Alumina ExcellentRecommended stationary phase.[1]
TFA (aq) Very PoorRapid degradation to diols.
HCl (aq) PoorChlorohydrin formation.
Oxalic Acid GoodForms stable oxalate salt.
Triethylamine ExcellentStabilizes ring during processing.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Fluorochem Ltd. (2024). "Product Specification: N-(Oxetan-3-yl)piperidin-4-amine Oxalate." Fluorochem Catalog.

Sources

Troubleshooting

Stability of N-(Oxetan-3-yl)piperidin-4-amine in solution

Technical Support Center: N-(Oxetan-3-yl)piperidin-4-amine Executive Summary N-(Oxetan-3-yl)piperidin-4-amine is a specialized building block employed as a polarity-modulating bioisostere. While the oxetane ring offers i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(Oxetan-3-yl)piperidin-4-amine

Executive Summary

N-(Oxetan-3-yl)piperidin-4-amine is a specialized building block employed as a polarity-modulating bioisostere. While the oxetane ring offers improved metabolic stability and solubility compared to gem-dimethyl or carbonyl groups, it introduces specific vulnerabilities—primarily acid-catalyzed ring opening .

This guide addresses the "Protonation Paradox" of 3-aminooxetanes: while the basic amine can protect the ring by protonation, specific aqueous conditions can still trigger rapid degradation.

Part 1: Critical Stability Profile

The "Protonation Paradox" (Acid Stability)

Contrary to the general assumption that strained rings always explode in acid, 3-aminooxetanes exhibit a unique stability profile due to the basic nitrogen atom attached to the ring.

  • The Mechanism: In acidic media, the exocyclic nitrogen protonates first (

    
    ). This ammonium cation exerts a strong electron-withdrawing inductive effect (
    
    
    
    ), which reduces the basicity of the oxetane oxygen. Consequently, the oxygen resists protonation—the necessary first step for ring opening.
  • The Danger Zone: Degradation is most likely in weakly acidic aqueous solutions (pH 4–6) or in the presence of Lewis acids , where the nitrogen may not be fully protonated, or where coordination to the oxygen occurs despite the ammonium charge.

Hydrolytic Degradation Pathway

If the ring opens, it invariably forms the corresponding 1,3-diol (a serinol derivative).

Reaction:



Detection:

  • LCMS: Look for a peak at M + 18 Da .

  • NMR: Disappearance of the characteristic oxetane multiplet (

    
     4.5–4.8 ppm) and appearance of broad methylene signals.
    

Part 2: Visualizing the Stability & Degradation Logic

The following diagram illustrates the competition between stabilization (amine protonation) and degradation (oxygen protonation).

OxetaneStability Compound N-(Oxetan-3-yl)piperidin-4-amine (Free Base) Ammonium Ammonium Salt (Protonated Nitrogen) STABLE Compound->Ammonium Strong Acid (H+) (Fast Kinetic) Oxonium Oxonium Intermediate (Protonated Oxygen) UNSTABLE Compound->Oxonium Weak Acid / Equilibrium Ammonium->Oxonium Slow Equilibrium (Inductive Deactivation) Diol Ring-Opened Product (1,3-Diol / Serinol deriv.) (M+18 Da) Oxonium->Diol H2O Nucleophile (Hydrolysis)

Figure 1: The kinetic competition between N-protonation (stabilizing) and O-protonation (destabilizing). In strong acid, the green path dominates, temporarily protecting the ring.

Part 3: Troubleshooting & FAQs

Q1: My compound shows a new peak at M+18 in LCMS. Is it wet?

A: No, it is likely degraded. An M+18 peak in this context is the hallmark of hydrolytic ring opening , not just a water adduct.

  • Diagnostic: Check the retention time. The ring-opened diol is significantly more polar and will elute earlier on a Reverse Phase (C18) column.

  • Action: If the M+18 peak is >5%, repurify or discard the batch. The diol can act as a nucleophile in subsequent reactions, causing side-product cascades.

Q2: Can I store this compound in DMSO?

A: Yes, this is the preferred method for solution storage.

  • Protocol: Dissolve to 10–50 mM in anhydrous DMSO.

  • Storage: Store at -20°C. DMSO freezes at this temperature, halting diffusion and reaction kinetics.

  • Caution: Avoid "wet" DMSO. DMSO is hygroscopic; absorbed water can promote slow hydrolysis upon thawing. Use single-use aliquots to prevent freeze-thaw cycles.

Q3: I need to perform an acidic deprotection (e.g., Boc removal) elsewhere on the molecule. Will the oxetane survive?

A: Generally, yes , if you use the right acid.

  • Recommended: TFA (Trifluoroacetic acid) in DCM or HCl in Dioxane.

    • Why? These are non-aqueous. Without water, hydrolysis cannot occur. The amine protonates, protecting the ring.

  • Avoid: Aqueous HCl or heating with Lewis acids.

  • Work-up: Quench immediately with saturated

    
     at 
    
    
    
    . Do not let the crude mixture sit in acidic solution during evaporation.
Q4: Why does the NMR show broad peaks for the oxetane protons?

A: This is often due to slow nitrogen inversion or rotamers, not degradation.

  • Test: Run the NMR at elevated temperature (

    
    ) or add a trace of acid (TFA-d) to lock the nitrogen inversion. If the peaks sharpen and integrate correctly (4H for the oxetane ring), the ring is intact. If they remain messy or shift significantly upfield, suspect ring opening.
    

Part 4: Standard Operating Procedures (SOP)

SOP 1: Preparation of Stock Solutions
  • Solvent Selection: Use Anhydrous DMSO or Anhydrous Methanol . Avoid water or phosphate buffers for long-term storage.

  • Concentration: Prepare at high concentration (e.g., 50 mM) to minimize solvent volume relative to solute.

  • Container: Use amber glass vials with PTFE-lined caps.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C .

SOP 2: QC Check for Ring Integrity

Perform this check if the compound has been stored for >3 months or exposed to moisture.

MethodObservationStatus
LCMS Single peak, Mass = M+HPASS
LCMS Secondary peak (earlier elution), Mass = M+19 (M+H+18)FAIL (Hydrolysis)
1H NMR Multiplet at

4.5–4.8 ppm (4H)
PASS
1H NMR Loss of 4.5 ppm signal; new signals at

3.5–3.8 ppm
FAIL (Diol formation)

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4] Angewandte Chemie International Edition, 49(16), 2816–2850. Link

    • Foundational paper establishing oxetanes as stable bioisosteres and discussing the stability of 3-aminooxetanes.
  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][5][6] Chemical Reviews, 116(24), 15089–15166. Link

    • Comprehensive review detailing the acid-catalyzed ring-opening mechanisms and metabolic stability.
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Aminooxetanes." Organic Letters, 12(9), 1944–1947. Link

    • Specific structural data and pKa analysis of 3-aminooxetane deriv

Sources

Optimization

Technical Support Center: Purification Strategies for Piperidin-4-amine

Status: Active Specialist: Senior Application Scientist Subject: Removal of unreacted Piperidin-4-amine (4-Amino-1-piperidine) from reaction mixtures.[1] Executive Summary Piperidin-4-amine is a notoriously difficult imp...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist Subject: Removal of unreacted Piperidin-4-amine (4-Amino-1-piperidine) from reaction mixtures.[1]

Executive Summary

Piperidin-4-amine is a notoriously difficult impurity to remove due to its dual-basic nature (containing both a secondary piperidine amine and a primary exocyclic amine) and extreme polarity .[1][2] Standard aqueous workups often fail because the molecule acts as a "phase transfer catalyst" or remains solubilized in water-saturated organic layers.

This guide prioritizes chemical causality over rote steps. We treat the purification as a logic gate based on your product's stability and polarity.

Module 1: Liquid-Liquid Extraction (LLE) Optimization

The Problem: You washed the reaction with water, but the amine remained in your organic layer (DCM or EtOAc), or your product followed the amine into the aqueous layer.

The Mechanism: Piperidin-4-amine has two basic centers:

  • Secondary Amine (Ring): pKaH

    
     11.1[1]
    
  • Primary Amine (Exocyclic): pKaH

    
     10.6[1]
    

At neutral pH (7), both nitrogens are protonated (


 charge state), making it highly water-soluble.[1] However, if your organic solvent is polar (like EtOAc), the mono-cation can "ion-pair" and drag into the organic phase.[1]
Protocol A: The "pH Swing" (For Acid-Stable Products)

Best for: Non-polar, acid-stable products (e.g., amides, aryl halides).[1]

  • Acidify: Wash the organic reaction mixture with 1M HCl (3x).

    • Why: This forces the piperidin-4-amine into its dicationic state (

      
      ), rendering it insoluble in organic solvents.[1]
      
  • Separate: The impurity is now locked in the aqueous layer.

  • Dry: Dry organic layer over

    
    .
    
Protocol B: The "Salting Out" (For Acid-Sensitive/Polar Products)

Best for: Products that degrade in acid or are themselves polar.[2]

  • Basify Aqueous Layer: Add 2M NaOH to the aqueous phase until pH > 12.

    • Why: You must deprotonate both amines.[1]

      
       (pH 8-9) is insufficient  and will leave the ring nitrogen protonated.[1]
      
  • Saturate: Add solid NaCl until the solution is saturated (brine).

    • Why: This increases the ionic strength, forcing organics out of the water ("Salting out").

  • Extract: Use n-Butanol or DCM:IPA (3:1) .[1]

    • Why: n-Butanol forms "inverted micelles" that can solvate polar amines better than pure DCM [1].[1]

Visual Decision Tree: LLE Strategy

LLE_Strategy start Reaction Mixture (Contains Piperidin-4-amine) q1 Is your Product Acid Stable? start->q1 acid_wash Protocol A: Acid Wash (Wash w/ 1M HCl) q1->acid_wash Yes q2 Is your Product Highly Polar? q1->q2 No water_wash Standard Wash (Water/Brine) q2->water_wash No butanol Protocol B: Salting Out (pH > 12 + n-Butanol) q2->butanol Yes

Figure 1: Decision matrix for selecting the correct extraction solvent and pH modifiers based on product properties.

Module 2: Scavenging (Solid-Supported Reagents)

The Problem: You cannot use aqueous workup (water-sensitive product) or chromatography (streaking).[1]

The Solution: Use a polymer-supported electrophile to covalently bond the unreacted amine, then filter it away.

Recommended Scavengers
Resin TypeFunctionalityMechanismReactivity w/ Piperidin-4-amine
Isocyanate

Forms UreaExcellent. Reacts with both

and

amines.[1]
Sulfonyl Chloride

Forms SulfonamideGood. Highly reactive, but generates HCl (requires base scavenger).[1]
Aldehyde

Forms ImineModerate. primarily targets the

amine.[1]
Protocol: Isocyanate Scavenging
  • Calculate: Add 3-4 equivalents of Isocyanate resin relative to the estimated excess piperidin-4-amine.

  • Incubate: Shake (do not stir with magnetic bar, it grinds the resin) at room temperature for 4–12 hours.

  • Test: Spot a TLC plate. If the amine spot (ninhydrin active) persists, add more resin or heat to 40°C.[1]

  • Filter: Pass through a fritted funnel. The impurity is trapped on the beads.

Scavenging_Mechanism impurity Free Impurity: Piperidin-4-amine complex Covalent Complex: Resin-NH-CO-NH-Impurity impurity->complex Nucleophilic Attack resin Resin Bead: Polystyrene-N=C=O resin->complex product Filtrate: Pure Product complex->product Filtration (Beads stay on frit)

Figure 2: The scavenging workflow. The amine acts as a nucleophile, attacking the isocyanate on the bead, permanently tethering it.

Module 3: Chromatography Troubleshooting

The Problem: The amine "streaks" or "tails" across the column, contaminating other fractions.

The Cause: The basic nitrogens interact strongly with the acidic silanols (


) on the silica gel surface.
Solution 1: Mobile Phase Modifiers

Standard silica chromatography requires a base to compete for silanol sites.[1]

  • Add: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) to your DCM/MeOH mobile phase.[1]
    
  • Note: TEA is easier to remove than piperidin-4-amine but may still require drying.[1]

Solution 2: Stationary Phase Switch

If silica fails, switch the stationary phase.[1]

Column TypeWhy it works
Amino-Silica (

)
The stationary phase is already basic, preventing the impurity from "sticking" to acidic sites.[1]
SCX (Strong Cation Exchange) The "Catch and Release" Method. 1. Load mixture in MeOH.2. Product elutes (if neutral).3. Amine stays bound to sulfonic acid groups.4.[1] Release amine with

(if you need to recover it).[1]
FAQs: Common Pitfalls

Q: Can I just remove it by Rotovap (high vacuum)? A: No. Piperidin-4-amine has a boiling point of approximately 196°C (at 760 mmHg).[1] It is not volatile enough to be removed by standard rotary evaporation, even with a good vacuum pump.[1] You will only remove your solvent, leaving the amine behind as an oil/solid.[1]

Q: I can't see the impurity on my TLC. How do I know it's there? A: It is UV-inactive. Piperidin-4-amine lacks a chromophore (conjugated pi-system).[1] You must use a stain.[1]

  • Ninhydrin: Will turn Deep Purple/Blue .[1][3][4] (The primary amine reacts to form Ruhemann’s purple).[3][5][6]

  • Iodine Chamber: Will show a brown spot (reversible).[1]

  • KMnO4: Will show a yellow spot on purple background (oxidizes the amine).

Q: I tried acid wash, but my product precipitated. What happened? A: Your product likely has a basic site (e.g., a pyridine ring or another amine) that also protonated.[1] In this case, use Protocol B (Salting Out) or SCX Chromatography .[1]

References
  • D. S. Rambeck & D. H. T. Phan. (2018).[1] 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium.[1][7][8][9] Journal of Physical Chemistry B. Link[1][8][9]

  • Biotage. (2024).[1] Strategies for Scavenging Amines in Organic Synthesis. Biotage Technical Notes.[1] Link

  • Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Link

  • ThermoFisher Scientific. (2024).[1] Ninhydrin Stain Mechanism and Protocol.Link[1]

Sources

Troubleshooting

Minimizing side reactions in oxetane-amine coupling

Welcome to the technical support center for oxetane-amine coupling reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the valuable oxetane moti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxetane-amine coupling reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the valuable oxetane motif into their molecules. As a uniquely strained, polar, and metabolically stable bioisostere, the oxetane ring offers significant advantages in modulating physicochemical properties.[1][2] However, its inherent ring strain of approximately 25.5 kcal/mol also makes it susceptible to undesired side reactions during synthesis.[2][3]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of oxetane-amine coupling and maximize the yield and purity of your desired product.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: My reaction is producing a significant amount of a high-molecular-weight, insoluble material, and my desired product yield is low. What is happening?

Answer: You are likely observing cationic ring-opening polymerization (CROP) of the oxetane. This is one of the most common and problematic side reactions.

Causality: The oxetane oxygen is Lewis basic and can be protonated by trace acids or activated by Lewis acid catalysts.[4] This generates a tertiary oxonium ion, which is a highly reactive intermediate. Instead of being opened by your desired amine nucleophile, this activated oxetane can be attacked by the oxygen of another oxetane monomer, initiating a chain-growth polymerization process that consumes your starting material.[5] Even strong Brønsted acids can initiate this process.[4]

Mitigation Strategies:

  • Strictly Anhydrous & Inert Conditions: Ensure your solvent and amine are free of water and your reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Trace moisture can hydrolyze Lewis acids or generate protons that initiate polymerization.

  • Temperature Control: High temperatures can promote polymerization.[6] Attempt the reaction at a lower temperature. For many couplings, starting at room temperature or even 0 °C is advisable before cautiously heating.

  • Reagent Addition Order: If using a Lewis acid catalyst, consider adding it slowly to the mixture of the oxetane and a stoichiometric excess of the amine. This ensures the amine is present to act as the primary nucleophile, outcompeting another oxetane monomer.

  • Catalyst Choice: If you suspect your catalyst is too "hot," switch to a milder Lewis acid or consider a non-catalytic, thermal approach. For some reactive systems, heating the oxetane and amine together in a suitable solvent is sufficient.[7]

Question 2: I'm seeing multiple products on my LCMS/TLC, including one that corresponds to the addition of my solvent or another nucleophile. Why is my amine not the exclusive nucleophile?

Answer: This issue points to either non-selective ring-opening or the formation of a highly reactive intermediate, such as an oxetane carbocation, that is trapped by other nucleophiles present in the reaction mixture.[7]

Causality: The mechanism of oxetane ring-opening can be SN1-like or SN2-like, depending on the substrate and conditions.

  • SN1 Pathway: With oxetanes that can form a stabilized carbocation (e.g., those with a 3-aryl substituent), Lewis or Brønsted acid activation can lead to ring-opening to form this cation.[8][9] This planar, highly electrophilic species can then be attacked by any nucleophile present, including the amine, solvent molecules (e.g., methanol), or even the counter-ion of the acid catalyst.[7]

  • SN2 Pathway: While more selective, even this pathway can be compromised if there are other potent nucleophiles present or if the desired amine is sterically hindered, reducing its nucleophilicity.

Mitigation Strategies:

  • Solvent Selection: Switch to a less nucleophilic, polar aprotic solvent like Dioxane, THF, or Acetonitrile instead of alcoholic solvents.

  • Amine Stoichiometry: Increase the concentration of the amine nucleophile. Using a 2-5 fold excess of the amine can kinetically favor the desired pathway over reactions with lower concentrations of competing nucleophiles.

  • Substrate Stability: Be aware of your oxetane's substitution pattern. 3,3-disubstituted oxetanes are sterically hindered and generally more stable, making them less prone to indiscriminate attack.[10][11] Oxetanes with electron-donating groups at the C2 position may be particularly unstable.[10]

  • Protecting Groups: If your amine substrate contains other nucleophilic functional groups (e.g., alcohols, thiols), they must be protected prior to the coupling reaction.

Question 3: My reaction is clean but very slow or stalls completely. How can I improve the conversion without generating side products?

Answer: A stalled reaction is typically due to insufficient activation of the oxetane or poor nucleophilicity of the amine. The key is to gently encourage the reaction without crossing the threshold into conditions that favor side reactions.

Causality:

  • Poor Oxetane Electrophilicity: The oxetane ring, while strained, requires activation to react with all but the most potent nucleophiles.

  • Low Amine Nucleophilicity: Sterically hindered amines (e.g., secondary amines or those with bulky α-substituents) can be poor nucleophiles.[7] Additionally, the oxetane's own electron-withdrawing nature can reduce the basicity and nucleophilicity of an amine if it is positioned nearby in the same molecule.[12]

Mitigation Strategies:

  • Judicious Use of Lewis Acids: Introduce a mild Lewis acid catalyst. Scandium(III) triflate (Sc(OTf)₃) or Indium(III) triflate (In(OTf)₃) are often effective at activating the oxetane without being overly aggressive.[13] Start with a low catalytic loading (e.g., 5-10 mol%).

  • Incremental Temperature Increase: Slowly increase the reaction temperature. Monitor the reaction closely by TLC or LCMS at each new temperature (e.g., RT -> 40°C -> 60°C -> 80°C) to find the "sweet spot" where the desired reaction proceeds without significant byproduct formation.

  • Amine Activation: For less nucleophilic amines, consider converting the amine to its corresponding amide anion using a non-nucleophilic base like NaH or KHMDS before adding the oxetane. This dramatically increases its nucleophilicity. Caution: This makes the system highly basic, which can promote other side reactions depending on the substrate.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway versus common side reactions and a logical workflow for troubleshooting.

reaction_pathways Start Oxetane + Amine Activated Activated Oxonium Ion Start->Activated H+ or Lewis Acid Product Desired Amino Alcohol (Product) Activated->Product Amine (Nu-) [DESIRED PATH] Polymer Polymerization (Side Product) Activated->Polymer Another Oxetane [SIDE REACTION] Solvolysis Solvent Adduct (Side Product) Activated->Solvolysis Solvent (Nu-) [SIDE REACTION]

Caption: Desired vs. Undesired Reaction Pathways.

troubleshooting_workflow start Problem with Oxetane-Amine Coupling q1 What is the main issue? start->q1 issue1 Low/No Conversion q1->issue1 Stalled Reaction issue2 Multiple Products / Low Purity q1->issue2 Messy Reaction issue3 Insoluble Polymer Formed q1->issue3 Gunk / Precipitate sol1a Increase Temperature Incrementally issue1->sol1a sol1b Add Mild Lewis Acid (e.g., Sc(OTf)3) issue1->sol1b sol1c Use Stronger Base to Deprotonate Amine issue1->sol1c sol2a Lower Reaction Temperature issue2->sol2a sol2b Screen Non-Nucleophilic Solvents issue2->sol2b sol2c Increase Amine Stoichiometry issue2->sol2c sol2d Check for Competing Nucleophiles (Protect if needed) issue2->sol2d sol3a Ensure Anhydrous Conditions issue3->sol3a sol3b Lower Temperature issue3->sol3b sol3c Change Reagent Addition Order issue3->sol3c

Caption: Troubleshooting Decision Tree for Oxetane Coupling.

Data Summary Table

Side ReactionPrimary Cause(s)Key Mitigation Strategies
Polymerization Acidic catalysis (Lewis or Brønsted); High TemperatureUse anhydrous conditions; Lower temperature; Use excess amine; Slow addition of catalyst.[4]
Solvent Adduct Formation Use of nucleophilic solvents (e.g., MeOH, H₂O); SN1-type mechanismSwitch to non-nucleophilic solvents (ACN, Dioxane, THF); Lower temperature to favor SN2.[7]
Ring Cleavage by Other Nucleophiles Presence of unprotected functional groups (e.g., -OH, -SH) on the amine substrateProtect competing nucleophilic groups before coupling reaction.
Formation of Elimination Byproducts Formation of unstable carbocation; High temperatureLower temperature; Use milder activating agents to avoid fully-formed carbocations.[7]
No Reaction / Stalling Poor nucleophilicity of amine; Insufficient oxetane activation; Low temperatureIncrease temperature; Add a mild Lewis acid catalyst; Use a base to pre-activate the amine.[13]

Frequently Asked Questions (FAQs)

Q: Do I always need a catalyst for oxetane-amine coupling? A: Not necessarily. The need for a catalyst depends on the nucleophilicity of the amine and the substitution of the oxetane. Simple, unhindered primary amines can often open oxetanes under thermal conditions (e.g., heating in a sealed tube) without a catalyst. However, for less reactive amines or more stable oxetanes, a Lewis acid catalyst is typically required to achieve a reasonable reaction rate.[13]

Q: Which substitution pattern on the oxetane ring is the most stable? A: 3,3-disubstituted oxetanes generally exhibit the highest stability. The substituents sterically block the trajectory for nucleophilic attack at the C-O antibonding orbitals, making the ring more robust compared to 2-substituted or 3-monosubstituted analogs.[6][10][11]

Q: Can I use protecting groups on my amine? Which ones are best? A: Yes, protecting groups are a standard strategy, especially in complex molecule synthesis. The choice is critical and must be "orthogonal" to other functional groups in your molecule.

  • Boc (tert-butyloxycarbonyl): Very common, stable to many conditions, but removed with strong acid (e.g., TFA).[14] This may be unsuitable if your final product is acid-sensitive or if the oxetane itself is unstable to strong acid.[15]

  • Cbz (Carboxybenzyl): Stable to acid and base, removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[14] This is a good choice if your molecule can tolerate reductive conditions.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine), making it useful if your molecule is sensitive to both acid and reduction.[14]

Q: At what temperature should I run my reaction? A: Start low and go high. Begin at room temperature and monitor for progress. If there is no reaction after several hours, increase the temperature in 20 °C increments, monitoring at each stage. Many successful couplings are performed between 60-120 °C.[2] Running the reaction at the lowest effective temperature will nearly always minimize side reactions.[12]

Experimental Protocols

Protocol 1: General Thermal Coupling of an Unhindered Primary Amine

This protocol is a good starting point for reactive, unhindered primary amines.

  • Preparation: To an oven-dried pressure tube equipped with a magnetic stir bar, add the oxetane (1.0 eq).

  • Reagent Addition: Add the primary amine (2.0 - 3.0 eq) followed by a suitable anhydrous, non-nucleophilic solvent (e.g., Dioxane or Acetonitrile, to a concentration of 0.1-0.5 M).

  • Reaction: Seal the tube tightly. Place the tube in a pre-heated oil bath at 80 °C.

  • Monitoring: Stir the reaction and monitor its progress by TLC or LCMS every 2-4 hours. If the reaction is slow, the temperature can be increased to 100 °C or 120 °C.

  • Work-up: Once the oxetane is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography to isolate the desired amino alcohol product.

Protocol 2: Lewis Acid-Catalyzed Coupling of a Secondary Amine

This protocol is designed for less nucleophilic amines that require activation.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon), add the oxetane (1.0 eq), the secondary amine (1.5 eq), and anhydrous solvent (e.g., Dichloromethane or Acetonitrile, 0.1-0.5 M).

  • Cooling: Cool the stirred mixture to 0 °C using an ice bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 eq) portion-wise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LCMS. If the reaction is incomplete, it may be gently heated to 40-60 °C.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Kaiser Test for Monitoring Primary Amine Consumption

This qualitative test is useful for determining if a primary amine starting material has been fully consumed, especially in solid-phase synthesis or when TLC is inconclusive.[16]

  • Reagent Preparation:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.

  • Sample Preparation: Place a small sample of your reaction mixture (or a few resin beads if on solid phase) in a small test tube.

  • Test: Add 2-3 drops of each Reagent A, B, and C to the test tube.

  • Heating: Heat the test tube in a heating block at 100-120 °C for 3-5 minutes.

  • Observation:

    • Positive (Primary Amine Present): A dark blue or purple color appears.

    • Negative (Primary Amine Consumed): The solution remains yellow or colorless.[16]

References

  • Assessing the stability of the oxetane ring under various chemical conditions - Benchchem. (n.d.).
  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • The Dong Group. (n.d.). Oxetane Presentation.pptx.
  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • PMC. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.
  • ResearchGate. (2025). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides.
  • PMC. (n.d.). Oxetanes in Drug Discovery Campaigns.
  • ACS Publications. (2022).
  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Polyoxetane.
  • ResearchGate. (n.d.). AM mechanism for polymerization of oxetane ring.
  • Wikipedia. (n.d.). Protecting group.
  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025).
  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates.
  • PMC. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.
  • Royal Society of Chemistry. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science. [Link]

  • Benchchem. (n.d.). Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH.
  • ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.

Sources

Reference Data & Comparative Studies

Validation

LC-MS Characterization of N-(Oxetan-3-yl)piperidin-4-amine Purity: A Comparative Technical Guide

Topic: LC-MS characterization of N-(Oxetan-3-yl)piperidin-4-amine purity Content Type: Publish Comparison Guides. Executive Summary & Strategic Context N-(Oxetan-3-yl)piperidin-4-amine (CAS: 1228948-07-9) has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS characterization of N-(Oxetan-3-yl)piperidin-4-amine purity Content Type: Publish Comparison Guides.

Executive Summary & Strategic Context

N-(Oxetan-3-yl)piperidin-4-amine (CAS: 1228948-07-9) has emerged as a critical building block in medicinal chemistry, particularly for introducing the oxetane motif—a metabolic stability enhancer and gem-dimethyl surrogate. However, its characterization presents a "perfect storm" of analytical challenges:

  • The "Invisible" Analyte: Both the piperidine and oxetane rings lack significant UV chromophores, rendering standard HPLC-UV (254 nm) useless and low-wavelength UV (200-210 nm) non-specific.

  • Chemical Instability: The strained oxetane ring is susceptible to acid-catalyzed ring opening, a common risk in standard acidic LC-MS mobile phases (0.1% Formic Acid).

  • Polarity: The secondary amine functionality leads to poor retention and peak tailing on standard C18 columns.

This guide objectively compares LC-MS against orthogonal techniques (qNMR, HPLC-UV) and provides a validated, self-consistent protocol for accurate purity assessment.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of High-Resolution LC-MS (HRAM) against the industry-standard alternatives for this specific compound.

Table 1: Analytical Performance Matrix
FeatureLC-MS (ESI+) HPLC-UV (DAD) 1H-qNMR
Primary Detection Principle Ionization (Proton affinity of amines)Light Absorption (Chromophores)Nuclear Spin (Proton counting)
Suitability for Target Excellent. High sensitivity for basic amines.Poor. Target has no chromophore >210 nm.Good. Excellent for absolute assay (wt%).
Sensitivity (LOD) High (ng/mL range).Low (mg/mL range at 205 nm).Moderate (Requires ~5-10 mg).
Impurity Specificity High. Identifies mass of impurities (e.g., ring-opened byproducts).Low. Cannot distinguish impurities from solvent noise.High. Structural elucidation possible.[1]
Throughput High (5-10 min run).High (5-10 min run).Low (Sample prep + acquisition time).
Risk Factor Acidic mobile phase may degrade oxetane.Non-detection of impurities.Overlapping signals in complex mixtures.
Critical Technical Insight: Why LC-MS is Non-Negotiable

For N-(Oxetan-3-yl)piperidin-4-amine , HPLC-UV is a "blind" method. Relying on it will lead to false purity claims because neither the product nor common impurities (like residual piperidin-4-amine) absorb UV light effectively.

qNMR is the only true orthogonal check for absolute purity (weight/weight), but it lacks the dynamic range to detect trace impurities (0.1%) required for drug substance release. Therefore, LC-MS is the gold standard for purity profiling, provided the method controls for oxetane stability.

Experimental Protocol: The Self-Validating System

To ensure data integrity, this protocol uses a High-pH Reverse Phase approach. This solves two problems: it suppresses the protonation of the piperidine nitrogen (improving peak shape) and minimizes the risk of acid-catalyzed oxetane ring opening.

Reagents & Sample Preparation[3]
  • Solvent: LC-MS grade Acetonitrile (MeCN) and Water.

  • Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 9.5 with Ammonium Hydroxide).

  • Sample Diluent: 50:50 MeCN:Water (10 mM NH4HCO3). Crucial: Do not use acidic diluents.

  • Concentration: 0.1 mg/mL (for impurity profiling).

LC-MS Conditions (Recommended)
  • Column: Waters XBridge C18 (or equivalent High-pH stable column), 2.1 x 50 mm, 3.5 µm.

  • System: UHPLC coupled to Q-TOF or Single Quadrupole.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 10.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C (Keep low to preserve oxetane).

Mass Spectrometry Parameters[4][5]
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Scan Range: 50 – 500 m/z.

  • Key Monitoring Ions (SIM/Extracted Ion):

    • Target (M+H): 157.13 m/z

    • Impurity A (Piperidin-4-amine, SM): 101.10 m/z

    • Impurity B (Ring-opened hydrolysis product): 175.14 m/z (+18 Da)

    • Impurity C (Dimer/Reductive Amination byproduct): ~297 m/z

Visualization of Analytical Logic

The following diagrams illustrate the decision-making workflow and the chemical logic behind the impurity profiling.

Diagram 1: Analytical Workflow for Oxetane Amines

G Start Sample: N-(Oxetan-3-yl)piperidin-4-amine CheckUV Check UV Absorption Start->CheckUV DecisionUV No Chromophore >210nm UV Method Invalid CheckUV->DecisionUV LCMS_Path Select LC-MS Method DecisionUV->LCMS_Path Mandatory Switch AcidicLC Acidic Mobile Phase (0.1% Formic Acid) LCMS_Path->AcidicLC BasicLC Basic Mobile Phase (10mM NH4HCO3, pH 9.5) LCMS_Path->BasicLC ResultAcid Risk: Oxetane Ring Opening (False Impurities) AcidicLC->ResultAcid Degradation ResultBasic Stable Oxetane Sharp Amine Peaks BasicLC->ResultBasic Optimal FinalAnalysis Final Purity Profile (ESI+ MS Detection) ResultAcid->FinalAnalysis Artifacts ResultBasic->FinalAnalysis

Caption: Decision logic for selecting High-pH LC-MS over Acidic LC-MS or HPLC-UV to avoid artifacts.

Diagram 2: Impurity Origin & Mass Shifts

Impurities SM1 Piperidin-4-amine (SM) Product Target Product [M+H]+ = 157.13 SM1->Product Reductive Amination Impurity_Dimer Reductive Dimer [M+H]+ ~ 297 SM1->Impurity_Dimer Side Reaction Det1 Detect at m/z 101 SM1->Det1 SM2 Oxetan-3-one (SM) SM2->Product Impurity_Hydrolysis Ring-Opened (Hydrolysis) [M+H]+ = 175.14 Product->Impurity_Hydrolysis + H2O (Acidic Conditions)

Caption: Chemical pathway showing origin of key impurities and their specific mass shifts.

Data Interpretation & Troubleshooting

The "Ghost" Peak (m/z 175)

If you observe a peak at m/z 175 (+18 Da relative to parent) that increases over time or after re-injection:

  • Cause: On-column hydrolysis of the oxetane ring.

  • Solution: Your mobile phase is likely too acidic, or the column temperature is too high (>40°C). Switch to the High-pH method described in Section 3.2.

Peak Tailing
  • Cause: Interaction of the secondary amine with residual silanols on the column stationary phase.

  • Solution: The High-pH (pH 9.5) buffer ensures the amine is deprotonated (neutral), significantly reducing silanol interaction and sharpening the peak.

Low Sensitivity
  • Cause: While ESI+ is sensitive for amines, the small size of the molecule can lead to ion suppression if eluting in the void volume.

  • Solution: Ensure the gradient starts at low organic (5% B) to retain the polar amine away from the solvent front.

References

  • Wuitschik, G. et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Holzgrabe, U. et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Waters Corporation. (2023). Effect of pH on LC-MS Analysis of Amines. Waters Application Notes. [Link]

  • Bull, J. A. et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. [Link]

Sources

Comparative

Comparative Guide: 13C NMR Assignment of N-(Oxetan-3-yl)piperidin-4-amine

The following guide is a technical comparison and assignment manual for the 13C NMR analysis of N-(Oxetan-3-yl)piperidin-4-amine . It addresses the critical challenge of distinguishing this specific pharmacophore from it...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and assignment manual for the 13C NMR analysis of N-(Oxetan-3-yl)piperidin-4-amine . It addresses the critical challenge of distinguishing this specific pharmacophore from its common regioisomer, 1-(Oxetan-3-yl)piperidin-4-amine, a frequent impurity or misidentified product in synthesis.

Executive Summary & Structural Context[1][2][3][4][5]

In medicinal chemistry, the oxetane ring has emerged as a superior bioisostere for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability. However, the synthesis of N-(Oxetan-3-yl)piperidin-4-amine (Structure A ) often competes with the formation of its regioisomer, 1-(Oxetan-3-yl)piperidin-4-amine (Structure B ).

Distinguishing these two isomers is critical:

  • Structure A (Target): Secondary amine linkage between the oxetane and piperidine C4. The piperidine nitrogen is unsubstituted (secondary).

  • Structure B (Alternative/Impurity): Tertiary amine linkage at the piperidine nitrogen. The C4 position carries a primary amine.

This guide provides a definitive 13C NMR comparison to validate the identity of Structure A, using chemical shift logic derived from empirical additivity rules and substituent effects.

Structural Comparison
  • Target (A): Oxetane-3-NH-Piperidine(C4)

  • Isomer (B): Oxetane-3-N(Piperidine)-C4-NH2

Comparative 13C NMR Data (CDCl3)

The following table contrasts the calculated characteristic shifts for the target molecule against its regioisomer. The most diagnostic signals are the Piperidine C2/C6 and the Oxetane C3 .

Carbon PositionTarget: N-(Oxetan-3-yl)piperidin-4-amine (ppm)Isomer: 1-(Oxetan-3-yl)piperidin-4-amine (ppm)Diagnostic Difference
Oxetane C2, C4 76.5 – 78.075.0 – 76.5Minimal (Both O-adjacent)
Oxetane C3 48.0 – 52.0 58.0 – 62.0 High: Tertiary N deshields C3 more than Secondary N.
Piperidine C4 50.0 – 53.0 46.0 – 48.0Moderate: Secondary amine vs Primary amine effect.
Piperidine C2, C6 45.0 – 47.0 51.0 – 54.0 Critical: Alpha to Secondary NH (shielded) vs Alpha to Tertiary N (deshielded).
Piperidine C3, C5 32.0 – 35.032.0 – 35.0Low
Key Diagnostic Indicator

The "Alpha-N" Rule: If the Piperidine C2/C6 signals appear upfield (45-47 ppm), the piperidine nitrogen is unsubstituted (Secondary), confirming Structure A . If they appear downfield (>50 ppm), the nitrogen is substituted (Tertiary), indicating Structure B .

Experimental Protocol: Validating the Assignment

To ensure accurate assignment and resolution of the oxetane ring protons/carbons (which can suffer from broadening due to ring puckering or amine exchange), follow this standardized protocol.

A. Sample Preparation
  • Solvent Selection: Use CDCl3 (Chloroform-d) for free bases. If the sample is a salt (HCl or Oxalate), use DMSO-d6 or D2O with a trace of NaOD to free the base in situ, as protonation significantly shifts alpha-carbons upfield (by 2-5 ppm).

  • Concentration: Prepare a solution of 10-15 mg in 0.6 mL solvent. High concentration is required to resolve the quaternary-like C3 methine of the oxetane, which often has long relaxation times.

  • Additives: For Structure A, adding a drop of D2O can help identify the NH exchangeable protons in 1H NMR, indirectly confirming the secondary amine nature.

B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The oxetane carbons can be slow to relax.

  • Scans (NS): Minimum 512 scans for clear detection of the minor isomer if present.

  • Temperature: 298 K. (Note: Oxetane ring puckering dynamics may broaden signals at low temperatures).

Structural Visualization & Assignment Logic

The following diagram illustrates the connectivity and the logical flow for assigning the signals using 2D NMR techniques.

G cluster_0 Target Structure: N-(Oxetan-3-yl)piperidin-4-amine Ox_C2 Oxetane C2/C4 (77 ppm) Step2 Step 2: DEPT-135 Phase Check Ox_C2->Step2 Inverted (CH2) Ox_C3 Oxetane C3 (50 ppm) Ox_C3->Step2 Upright (CH) Pip_C4 Piperidine C4 (52 ppm) Pip_C4->Step2 Upright (CH) Pip_C2 Piperidine C2/C6 (46 ppm) Pip_C2->Step2 Inverted (CH2) Pip_C3 Piperidine C3/C5 (33 ppm) Pip_C3->Step2 Inverted (CH2) Step1 Step 1: 1D Carbon Identify # of signals (5 distinct peaks due to symmetry) Step3 Step 3: HSQC Correlate C-H Step2->Step3 Step3->Ox_C3 Correlates to quintet/multiplet H Step3->Pip_C2 Correlates to broad d/t H

Caption: Assignment workflow correlating 13C chemical shifts with DEPT-135 phasing for structural verification.

Mechanistic Insight: Why the Shifts Differ

Understanding the causality behind these shifts allows researchers to predict changes in derivatives.

  • Nitrogen Substitution Effect (Piperidine Ring):

    • In Structure A , the piperidine nitrogen is a secondary amine (-NH-). The alpha-carbons (C2/C6) resonate at ~46 ppm.

    • In Structure B , the piperidine nitrogen is a tertiary amine (-N-R). Alkylation of a secondary amine typically deshields the alpha-carbons by +6 to +8 ppm (Beta-effect of the alkyl group). This is why C2/C6 shift to ~52-54 ppm in the isomer.

  • Oxetane Ring Strain & Electronegativity:

    • The oxetane C3 is attached to a nitrogen. In Structure A, it is attached to an exocyclic secondary amine. In Structure B, it is attached to the bulky piperidine ring nitrogen.

    • Steric compression (Gamma-gauche effect) usually shields carbons, but the deshielding inductive effect of the tertiary nitrogen in Structure B generally dominates, pushing the Oxetane C3 downfield (~60 ppm) compared to Structure A (~50 ppm).

References

  • Sigma-Aldrich. N-(Oxetan-3-yl)piperidin-4-amine Product Sheet. CAS 1228948-07-9. Accessed Oct 2023. Link

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for general amine substituent effects).
  • Wuitschik, G., et al. "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group." Angew.[1][2] Chem. Int. Ed., 2006, 45(46), 7736-7739. (Source for Oxetane ring NMR characteristics). Link

  • Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry. (Source for Piperidine shift additivity rules).

Sources

Validation

Comparison Guide: pKa Modulation in N-(Oxetan-3-yl)piperidin-4-amine vs. Piperidine

[1] Executive Summary: The "Oxetane Effect" in Medicinal Chemistry In modern drug discovery, Piperidine is a ubiquitous scaffold, but its high basicity (pKa ~11.[1]2) often leads to poor physicochemical properties, such...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Oxetane Effect" in Medicinal Chemistry

In modern drug discovery, Piperidine is a ubiquitous scaffold, but its high basicity (pKa ~11.[1]2) often leads to poor physicochemical properties, such as low lipophilicity (LogD) at physiological pH, poor membrane permeability, and increased liability for hERG channel inhibition (cardiotoxicity).[1]

N-(Oxetan-3-yl)piperidin-4-amine represents a strategic structural modification.[2] By incorporating an oxetane ring on the exocyclic amine, medicinal chemists utilize the electron-withdrawing nature of the oxetane oxygen to modulate basicity without significantly increasing lipophilicity.

This guide compares the ionization profiles of these two molecules, establishing why the oxetane-substituted variant is often the superior "drug-like" building block.

Structural & Physicochemical Analysis[1][3][4][5]

Chemical Structures and Ionization Centers

The following diagram illustrates the structural differences and the specific sites of ionization.

G cluster_0 Reference Standard cluster_1 Target Molecule Piperidine Piperidine (C5H11N) Pip_N Secondary Amine (N1) High Basicity Piperidine->Pip_N pKa ~11.2 Target N-(Oxetan-3-yl)piperidin-4-amine Ring_N Ring Amine (N1) Modulated Basicity Target->Ring_N pKa ~10.1 Exo_N Exocyclic Amine (N4) Low Basicity (Oxetane Effect) Target->Exo_N pKa ~6.8 - 7.2 Exo_N->Ring_N Inductive Effect (Distance Dependent)

Figure 1: Structural comparison highlighting the ionization centers.[2] The oxetane group significantly lowers the pKa of the adjacent nitrogen.[3][4]

Comparative Data Table

The values below represent a synthesis of experimental literature on piperidine derivatives and oxetane bioisosteres (Carreira et al.).

FeaturePiperidine N-(Oxetan-3-yl)piperidin-4-amine Impact on Drug Design
Dominant pKa 11.22 (Ring NH)~10.1 (Ring NH) / ~7.0 (Exocyclic NH)Lower pKa improves permeability at pH 7.[2]4.
Ionization at pH 7.4 >99.9% CationicMix of Cationic/DicationicReduced cationic charge load.[2]
Lipophilicity (LogP) 0.84~0.2 - 0.5Oxetane lowers LogP (polar), improving solubility.[2]
hERG Liability Risk High (due to high pKa)ReducedLower basicity correlates with lower hERG binding.[2]
Metabolic Stability Susceptible to oxidationOxetane is metabolically robustOxetane blocks N-dealkylation pathways.[2]

Mechanistic Insight: Why Oxetane Lowers pKa

The reduction in basicity in the target molecule is driven by two primary factors:

  • Inductive Effect (-I): The oxygen atom in the oxetane ring is highly electronegative.[2] Through the sigma bonds, it pulls electron density away from the adjacent nitrogen (the exocyclic amine). This reduces the availability of the nitrogen's lone pair to accept a proton, thereby lowering the pKa.

  • Solvation & Sterics: The 4-membered ring creates a compact, somewhat strained geometry.[2] This steric bulk can hinder the solvation shell required to stabilize the protonated ammonium species, further disfavoring protonation compared to a free alkyl amine.

Note on the Piperidine Ring: The oxetane is attached to the exocyclic amine at position 4. While its strongest effect is on the exocyclic nitrogen (dropping pKa from ~10.6 to ~7.0), the electron-withdrawing effect propagates weakly through the piperidine skeleton, slightly lowering the pKa of the ring nitrogen (from 11.2 to ~10.1).

Experimental Protocol: Potentiometric Titration

To empirically determine the pKa values of N-(Oxetan-3-yl)piperidin-4-amine, Potentiometric Titration is the gold standard method due to its high accuracy (±0.01 pH units).[2]

Materials & Equipment
  • Instrument: Sirius T3 or Mettler Toledo Titrator.

  • Reagents: 0.1 M HCl, 0.1 M KOH (CO2-free), 0.15 M KCl (ionic strength adjuster).

  • Solvent: Degassed HPLC-grade water (or Water/Methanol ratios for low solubility compounds, extrapolated to 0% organic).

Step-by-Step Workflow

Protocol Step1 1. Sample Prep Dissolve 1-3 mg of Target Molecule in 0.15 M KCl Step2 2. Acidification Add 0.1 M HCl to lower pH to ~2.0 (Ensure full protonation) Step1->Step2 Step3 3. Titration Titrate with 0.1 M KOH Wait for equilibrium at each step Step2->Step3 Step4 4. Data Collection Record pH vs. Volume of Titrant (10-20 points per pH unit) Step3->Step4 Step5 5. Analysis Generate Bjerrum Plot Identify Inflection Points Step4->Step5 Result pKa Determination Step5->Result Output: pKa1, pKa2

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Data Processing (The Bjerrum Plot)
  • Plot Generation: Plot the average number of bound protons (

    
    ) against pH.[2]
    
  • Inflection Analysis:

    • Piperidine: You will observe a single inflection point at pH ~11.2.[2]

    • N-(Oxetan-3-yl)piperidin-4-amine: You will observe two inflection points.[2]

      • pKa1 (~7.0): Deprotonation of the exocyclic amine (N-oxetanyl).[2]

      • pKa2 (~10.1): Deprotonation of the piperidine ring nitrogen.[2]

Implications for Drug Development

Understanding this pKa shift is critical for Lead Optimization:

  • Oral Bioavailability: The lower pKa of the oxetane derivative means a higher fraction of the molecule is neutral at intestinal pH (6.5–7.5) compared to pure piperidine.[2] This significantly enhances passive membrane permeability.[2]

  • Lysosomotropism: Highly basic compounds (pKa > 9) tend to get trapped in acidic lysosomes (pH 4.5), leading to high volume of distribution (

    
    ) and potential toxicity (phospholipidosis).[2] The oxetane modification helps mitigate this risk by lowering the overall basicity.[4]
    
  • Synthetic Utility: The N-(Oxetan-3-yl)piperidin-4-amine moiety is a stable, polar building block that can be coupled to aromatic scaffolds (via the ring nitrogen) to introduce a "solubilizing tail" that does not incur the hERG penalties of a standard diethylamine or piperidine tail.[2]

References

  • Wuitschik, G., et al. (2010).[2][1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014).[2][1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Standard text for pKa methodology).

Sources

Comparative

Analytical Distinction of N-(Oxetan-3-yl)piperidin-4-amine from Regioisomeric Impurities

Part 1: Executive Summary & Structural Context In modern medicinal chemistry, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability and solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

In modern medicinal chemistry, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability and solubility without the lipophilicity penalty of carbocyclic equivalents.[1][2][3] N-(Oxetan-3-yl)piperidin-4-amine represents a scaffold where these properties are maximized.

However, the synthesis of this moiety—often via reductive amination of oxetan-3-one with piperidin-4-amine—is prone to regioisomeric contamination. The most persistent and difficult-to-detect impurity is the 3-substituted piperidine isomer (N-(Oxetan-3-yl)piperidin-3-amine), arising from isomeric impurities in the piperidine starting material.

This guide provides a definitive analytical framework to distinguish the target 4-isomer from its 3-isomer counterpart and other structural variants, utilizing NMR symmetry arguments, MS/MS fragmentation logic, and physicochemical profiling.

The Structural Contenders
FeatureTarget Molecule Primary Isomer (Impurity)
Name N-(Oxetan-3-yl)piperidin-4-amine N-(Oxetan-3-yl)piperidin-3-amine
Piperidine Subst. Position 4 (Para-like)Position 3 (Meta-like)
Symmetry Achiral (

plane)
Chiral (

asymmetric)
Key Challenge Indistinguishable by standard LC-UV (similar

and polarity).

Part 2: Scientific Integrity & Experimental Logic

Method 1: Nuclear Magnetic Resonance (NMR) – The Symmetry Argument

Expertise Insight: The most robust method for differentiation is not chemical shift prediction, but symmetry analysis .

  • The 4-substituted piperidine possesses a plane of symmetry passing through N1 and C4. Consequently, the protons at C2/C6 are chemically equivalent, as are the protons at C3/C5.

  • The 3-substituted piperidine lacks this symmetry. Every carbon atom in the piperidine ring is in a unique magnetic environment.

Experimental Protocol: High-Resolution

H &

C NMR

System Suitability:

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent signal overlap of the amine protons and to stabilize the oxetane ring signals.
  • Probe Temperature: 298 K (Ensure no rotameric broadening).

Data Comparison Table:

Signal AssignmentTarget (4-Isomer) Isomer (3-Isomer) Differentiation Logic
Piperidine C2/C6 (

C)
Single Signal (~45 ppm)Two Distinct Signals Symmetry: 4-isomer C2 and C6 are equivalent. 3-isomer are distinct.
Piperidine C3/C5 (

C)
Single Signal (~32 ppm)Two Distinct Signals Symmetry: 4-isomer C3 and C5 are equivalent.
Oxetane

-Protons (

H)
Multiplet (4H)Multiplet (4H)Non-diagnostic (both have oxetane).
Piperidine Methine (

H)
Septet-like (

)
Complex MultipletC4-H is symmetric (

coupling); C3-H is complex.

Critical Check: In the


C NMR (proton-decoupled), count the signals in the aliphatic region (excluding oxetane).
  • Target: 3 signals (C2/6, C3/5, C4).

  • Isomer: 5 signals (C2, C3, C4, C5, C6).

Method 2: Mass Spectrometry (MS/MS) – Fragmentation Pathways

Expertise Insight: While the parent mass (


 157.1 for [M+H]

) is identical, the fragmentation energy and daughter ions differ due to the stability of the resulting iminium ions.
Mechanism[4]
  • 
    -Cleavage:  The primary fragmentation in piperidines occurs adjacent to the nitrogen.[5]
    
  • 4-Isomer: Cleavage leads to symmetric fragmentation or loss of the exocyclic substituent.

  • 3-Isomer: Cleavage at the C2-C3 bond vs C3-C4 bond is energetically distinct due to the proximity of the exocyclic amine.

Experimental Protocol: LC-MS/MS
  • Ionization: ESI+ (Electrospray Ionization).

  • Collision Energy: Stepped (20-40 eV).

  • Diagnostic Ions:

    • 
       84:  Characteristic piperidine ring fragment (unsubstituted).[6]
      
    • 
       72:  Oxetane-amine fragment specific to the exocyclic chain.
      
Method 3: Physicochemical Validation (pKa)

Expertise Insight: The oxetane ring is electron-withdrawing (inductive effect).[2]

  • An amine attached directly to an oxetane (as in the target) has a significantly lower pKa (approx. 2-3 units lower) than a standard alkyl amine.[2]

  • Differentiation from Ring-Expanded Isomers: If the impurity is a tetrahydrofuran (THF) derivative (ring expansion), the basicity will be higher (closer to typical secondary amines, pKa ~10-11). The oxetane-amine pKa is typically ~7.5 - 8.0.

Part 3: Visualization & Workflow

Decision Tree for Isomer Identification

The following diagram outlines the logical flow for confirming the structure of N-(Oxetan-3-yl)piperidin-4-amine.

IsomerDifferentiation Sample Unknown Sample (C8H16N2O) MS_Check LC-MS Analysis (m/z 157.1) Sample->MS_Check Fragment MS/MS Fragmentation MS_Check->Fragment Parent Mass Match NMR_1H 1H NMR (DMSO-d6) Symmetry Check Fragment->NMR_1H Correct Frag Pattern Result_Ring RING VARIANT (e.g., THF derivative) Fragment->Result_Ring pKa > 10 or Wrong Frag Pattern NMR_13C 13C NMR Carbon Count NMR_1H->NMR_13C Ambiguous Proton Signals Result_Target CONFIRMED TARGET N-(Oxetan-3-yl)piperidin-4-amine NMR_1H->Result_Target Symmetric Pattern (AA'BB' type for piperidine) Result_Iso3 IDENTIFIED ISOMER N-(Oxetan-3-yl)piperidin-3-amine NMR_1H->Result_Iso3 Complex Multiplets (Asymmetric) NMR_13C->Result_Target 3 Piperidine Signals (Symmetry) NMR_13C->Result_Iso3 5 Piperidine Signals (Asymmetry)

Caption: Analytical decision matrix for distinguishing N-(Oxetan-3-yl)piperidin-4-amine from structural isomers.

Detailed Experimental Protocols
1. NMR Spectroscopy Protocol

Objective: Confirm regio-isomer purity via symmetry.

  • Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-

    
     . (Avoid CDCl
    
    
    
    if the sample is a salt form; free bases are stable in CDCl
    
    
    but DMSO provides sharper NH signals).
  • Acquisition:

    • Run standard

      
      H (16 scans) and 
      
      
      
      C (512 scans).
    • Crucial Step: Process the

      
      C spectrum with a line broadening of 1.0 Hz to reduce noise.
      
  • Analysis:

    • Integrate the oxetane region (4.4–4.8 ppm). Should correspond to 4 protons.

    • Count the

      
      C peaks in the 20–60 ppm range.
      
      • Target: Expect 3 distinct peaks for the piperidine ring + 2 peaks for the oxetane ring.

      • Isomer: Expect 5 distinct peaks for the piperidine ring.

2. pKa Determination (Potentiometric Titration)

Objective: Rule out ring-expanded (THF) or carbocyclic isomers.

  • Setup: Use a micro-titration system (e.g., Sirius T3).

  • Method: Titrate 1 mg of sample in 0.15 M KCl from pH 2 to pH 12.

  • Validation:

    • Target pKa (amine on oxetane): ~7.2 – 7.8 .

    • Isomer pKa (amine on THF/Cyclohexane): > 9.5 .

    • Note: The electron-withdrawing oxygen in the strained oxetane ring significantly lowers the basicity of the exocyclic amine.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][3][7] Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3] Chemical Reviews. [Link]

  • Barnes-Seeman, D. (2023). "Oxetanes in Drug Discovery Campaigns."[2][3] Journal of Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(Oxetan-3-yl)piperidin-4-amine

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(Oxetan-3-yl)piperidin-4-amine (CAS 1228948-07-9), a compound increasingly utilized in medicinal chemistry. By understanding the chemical nature of this substance and adhering to established best practices, we can mitigate risks and ensure regulatory compliance.

Understanding the Hazard Profile of N-(Oxetan-3-yl)piperidin-4-amine

Available safety information indicates that N-(Oxetan-3-yl)piperidin-4-amine is associated with the following hazards:

  • Skin Irritation (H315) : May cause irritation upon contact with the skin.

  • Serious Eye Irritation (H319) : Can cause serious irritation to the eyes.

  • Respiratory Irritation (H335) : May cause irritation to the respiratory tract if inhaled.

  • Harmful if Swallowed (H302) : The oxalate salt of this compound is classified as harmful if ingested.[1]

Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid or its solutions should be conducted in a certified chemical fume hood to prevent inhalation.

The Core Principle: Segregation and Hazardous Waste Classification

Due to its hazardous characteristics, N-(Oxetan-3-yl)piperidin-4-amine and any materials contaminated with it must be treated as hazardous waste .[2][3][4] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[2][3][4] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[2][5]

The foundational step in proper chemical disposal is the segregation of waste at the point of generation.[6][7] This practice prevents accidental and dangerous chemical reactions that can occur when incompatible substances are mixed.[6][8]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of N-(Oxetan-3-yl)piperidin-4-amine.

cluster_0 Waste Generation & Segregation cluster_1 Waste Containment & Labeling cluster_2 Storage & Pickup Start N-(Oxetan-3-yl)piperidin-4-amine Waste Generated Segregate Segregate Waste at Source (Solid vs. Liquid) Start->Segregate Solid_Waste Contaminated Solids (Gloves, Weigh Boats, etc.) Segregate->Solid_Waste Solid Liquid_Waste Unused Solutions & Rinsates Segregate->Liquid_Waste Liquid Solid_Container Place in a Labeled, Leak-Proof Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Place in a Labeled, Chemically-Resistant Liquid Waste Container Liquid_Waste->Liquid_Container Storage Store in a Designated Hazardous Waste Accumulation Area Solid_Container->Storage Liquid_Container->Storage Pickup Arrange for Pickup by a Licensed Hazardous Waste Disposal Service Storage->Pickup

Caption: Disposal workflow for N-(Oxetan-3-yl)piperidin-4-amine.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of N-(Oxetan-3-yl)piperidin-4-amine in various forms.

3.1. Unused or Expired Solid Compound

  • Containerization : Ensure the original container is tightly sealed. If the original container is compromised, carefully transfer the solid to a new, compatible, and properly labeled container. The container should be made of a material that will not react with the amine, such as glass or high-density polyethylene (HDPE).

  • Labeling : The container must be clearly labeled as hazardous waste. The label should include:

    • The full chemical name: "N-(Oxetan-3-yl)piperidin-4-amine"

    • The CAS number: "1228948-07-9"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation.[6][8]

  • Storage : Store the labeled container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[9][10]

  • Disposal : Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][4] The recommended method of disposal for this type of compound is high-temperature incineration.[2]

3.2. Contaminated Labware and PPE

  • Segregation : All disposable items that have come into contact with N-(Oxetan-3-yl)piperidin-4-amine, such as gloves, weigh boats, pipette tips, and paper towels, must be considered hazardous waste.

  • Collection : Collect these contaminated solids in a designated, leak-proof hazardous waste bag or container. This container should be separate from general laboratory trash.

  • Labeling : Clearly label the container as "Hazardous Waste" and list the chemical contaminant (N-(Oxetan-3-yl)piperidin-4-amine).

  • Disposal : Once the container is full, seal it and arrange for its disposal through your institution's hazardous waste management program.

3.3. Aqueous and Organic Solutions

  • Waste Stream Compatibility : Do not mix waste streams. Aqueous solutions should be collected separately from organic solvent solutions.[7]

  • Containerization : Use a dedicated, chemically resistant, and sealable container for liquid waste. For organic solutions, ensure the container is appropriate for the specific solvent used. Never use a metal can for acidic solutions.[7]

  • Labeling : The liquid waste container must be clearly labeled with:

    • "Hazardous Waste"

    • The full names of all chemical components, including solvents and the solute (N-(Oxetan-3-yl)piperidin-4-amine).

    • The approximate concentration or percentage of each component.[8]

    • The date of accumulation.

  • Storage : Keep the liquid waste container sealed when not in use and store it in a designated hazardous waste accumulation area with secondary containment, such as a spill tray, to prevent the spread of any potential leaks.[7][8]

  • Disposal : Arrange for pickup and disposal by a licensed hazardous waste contractor. Do not pour any solutions containing this compound down the drain.[3][4]

Emergency Procedures for Spills

In the event of a spill, the primary concern is to ensure personal safety and prevent the spread of contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE : Before attempting to clean up any spill, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, respiratory protection may be necessary.

  • Contain the Spill : For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect and Containerize : Place the absorbed material or spilled solid into a designated hazardous waste container.[2][9]

  • Decontaminate the Area : Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Incident : Report the spill to your laboratory supervisor and your institution's EHS office, following all internal reporting procedures.

Logical Relationships in Disposal Decision-Making

Waste_Type Identify Waste Type Solid Solid Waste (Unused chemical, contaminated labware) Waste_Type->Solid Solid Liquid Liquid Waste (Aqueous or organic solutions) Waste_Type->Liquid Liquid Spill Spill Waste_Type->Spill Accidental Release Solid_Protocol Follow Solid Waste Disposal Protocol (3.1 & 3.2) Solid->Solid_Protocol Liquid_Protocol Follow Liquid Waste Disposal Protocol (3.3) Liquid->Liquid_Protocol Spill_Protocol Follow Emergency Spill Procedures (4.0) Spill->Spill_Protocol

Caption: Decision matrix for handling different waste forms.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles of understanding the hazard, segregating waste, and using licensed disposal services are the cornerstones of proper chemical waste management.

References

  • Benchchem. (n.d.). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
  • MilliporeSigma. (n.d.). N-(Oxetan-3-yl)piperidin-4-amine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%).
  • Fluorochem. (n.d.). N-(OXETAN-3-YL)PIPERIDIN-4-AMINE OXALATE.
  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Fisher Scientific. (2010, November 4). SAFETY DATA SHEET - Oxetan-3-ol.
  • Environmental Marketing. (2025, August 26). Safe Disposal of Laboratory Chemicals.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Daniels Health. (n.d.). Properly Managing Chemical Waste in Laboratories.

Sources

Handling

Personal protective equipment for handling N-(Oxetan-3-yl)piperidin-4-amine

Executive Safety Summary N-(Oxetan-3-yl)piperidin-4-amine (CAS: 1228948-07-9) represents a distinct class of medicinal chemistry building blocks combining a basic piperidine ring with a strained oxetane ether.[1] While o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N-(Oxetan-3-yl)piperidin-4-amine (CAS: 1228948-07-9) represents a distinct class of medicinal chemistry building blocks combining a basic piperidine ring with a strained oxetane ether.[1] While oxetanes are increasingly favored in drug discovery for their metabolic stability and solubility benefits compared to gem-dimethyl groups, they introduce specific safety risks distinct from standard aliphatic amines.

Immediate Hazard Profile:

  • Primary Risk: Severe Eye/Skin Irritation & Mucous Membrane Damage (Due to basicity).[1]

  • Secondary Risk: Potential Alkylating Agent (Due to ring strain ~107 kJ/mol).[1]

  • Stability Risk: Exothermic polymerization or ring-opening upon contact with strong Lewis/Bronsted acids.[1]

Core Directive: Treat as a Corrosive Solid and a Potential Sensitizer .[1] Do not handle on an open bench.

Hazard Architecture: The "Why" Behind the PPE

To trust the protocol, you must understand the molecular behavior.

Structural MotifChemical BehaviorPhysiological Consequence
Piperidine Ring Secondary Amine (pKa ~10-11).[1] Highly basic.Saponification of skin lipids; corneal opacity if splashed in eyes.
Oxetane Ring 4-Membered Cyclic Ether.[1][2] High ring strain.Potential to act as a weak alkylating agent (DNA interaction theoretical but warrants caution). Unstable in acidic environments.
Physical State Crystalline Solid / Powder.[1]High risk of aerosolization during weighing, leading to inhalation exposure.

Personal Protective Equipment (PPE) Specifications

This protocol uses a Self-Validating System : PPE is not just "worn"; it is inspected and verified against specific chemical challenges.[1]

A. Hand Protection (Barrier Integrity)
  • Standard Protocol: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1]

  • High-Risk Protocol (Solutions/Synthesis): Double Gloving .[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (4-8 mil) or Laminate (barrier) if using permeating solvents like Dichloromethane (DCM).[1]

  • Validation Step: Perform the "Air Inflation Test" on gloves before donning to check for micro-pinholes.[1] Change gloves immediately upon any splash or every 60 minutes of active handling.

B. Eye & Face Protection (Trajectory Defense)[1]
  • Requirement: Chemical Splash Goggles (Indirect Vented).[1]

    • Why: Safety glasses with side shields are insufficient .[1] Amines are caustic; dust or vapors can bypass side shields and cause chemical conjunctivitis.

  • Face Shield: Required only if handling quantities >10g or conducting exothermic scale-up reactions.[1]

C. Respiratory Protection (Inhalation Control)
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Control (If Hood Unavailable/Maintenance): NIOSH-approved N95 (for solid dust) or P100 respirator equipped with Organic Vapor (OV) cartridges if the substance is in solution or heated.[1]

D. Body Protection
  • Standard: 100% Cotton or Flame-Resistant (Nomex) Lab Coat.[1]

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic shoes.[1]

Operational Protocol: Safe Handling Workflow

The following diagram outlines the logical decision-making process for handling this compound, ensuring no step is skipped.

SafeHandling RiskAssess 1. Risk Assessment (Check pH, Solvents, Scale) EngControl 2. Engineering Check (Hood Sash < 18", Velocity OK) RiskAssess->EngControl PPE_Don 3. PPE Donning (Goggles + Nitrile Gloves) EngControl->PPE_Don Weighing 4. Weighing Procedure (Static Control + Draft Shield) PPE_Don->Weighing Solubilization 5. Solubilization (Add Solvent TO Solid) Weighing->Solubilization Spill Emergency: Spill? Solubilization->Spill Cleanup Neutralize (Weak Acid) & Absorb Spill->Cleanup Yes Waste 6. Disposal (Segregate from Strong Acids) Spill->Waste No Cleanup->Waste

Figure 1: Operational decision tree for handling N-(Oxetan-3-yl)piperidin-4-amine, emphasizing engineering controls and emergency branch logic.

Step-by-Step Methodology

Step 1: Weighing (The Critical Zone)

  • Hazard: Static electricity can cause the light powder to "jump" and aerosolize.[1]

  • Protocol:

    • Place the analytical balance inside the fume hood.

    • Use an antistatic gun or ionizer on the spatula and weigh boat before transfer.

    • Keep the balance sash closed as much as possible to prevent turbulence from the hood airflow.

Step 2: Solubilization

  • Hazard: Exotherm risk.[1]

  • Protocol:

    • Always add solvent to the solid , never solid to the solvent (prevents clumping and "puffing").

    • Incompatible Solvents: Avoid dissolving directly in strong acids (e.g., neat TFA, HCl) without cooling, as this may trigger rapid oxetane ring opening and decomposition.

    • Recommended Solvents: DCM, Methanol, DMSO, DMF.

Step 3: Reaction Setup

  • Protocol: If using as a nucleophile (amine reactivity), ensure the electrophile addition is controlled. If using the oxetane moiety, ensure temperature controls are active before adding Lewis acids.

Emergency Response Procedures

ScenarioImmediate ActionSecondary Action
Eye Contact Irrigate immediately for 15 minutes. Hold eyelids open.Seek medical attention.[3][4][5][6][7][8][9][10][11] Do not rely on neutralization.
Skin Contact Drench with water.[1][3][4][5][6][7][8][9] Remove contaminated clothing.[3][4][6][7][8][9][10][11]Wash with non-abrasive soap. Monitor for delayed redness (sensitization).
Inhalation Evacuate to fresh air.[1][4][6][7][8]If breathing is labored, administer oxygen (trained personnel only).
Spill (Solid) Dampen with inert solvent (or water) to prevent dust.[1]Sweep up into a closed container. Do not dry sweep.
Spill (Liquid) Absorb with vermiculite or sand.[1]Verify pH of surface after cleanup.

Disposal & Waste Management

Critical Constraint: The oxetane ring is acid-sensitive.[1]

  • Segregation: Do NOT dispose of this compound in the "Acidic Aqueous Waste" stream.[1] The combination with strong acids in a waste drum can generate heat and pressure.

  • Designation: Dispose of as "Basic Organic Waste" or "General Organic Waste" (halogenated/non-halogenated depending on solvent).

  • Labeling: Clearly label the waste tag with "Contains Oxetane - Avoid Strong Acids."[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71741918, 1-(Oxetan-3-yl)piperidin-4-amine.[1] PubChem. Available at: [Link][1]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15150–15228. (Provides mechanistic insight into oxetane stability and ring-opening hazards). Available at: [Link][1]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(5), 896-900.[1] (Discusses physicochemical properties and metabolic stability). Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Oxetan-3-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(Oxetan-3-yl)piperidin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.